molecular formula C13H16N2S B2795242 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine CAS No. 101853-12-7

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B2795242
CAS No.: 101853-12-7
M. Wt: 232.35
InChI Key: CNMGPWGMAPXPOX-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine (CAS 101853-12-7) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound features the privileged 2-aminothiazole structure, which is recognized for its significant pharmacological potential. The 2-aminothiazole core is a key pharmacophore found in compounds with diverse biological activities . Recent research highlights the application of thiazole derivatives as potent cytotoxic agents against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . Furthermore, 4-phenyl-1,3-thiazol-2-amines have been identified as promising scaffolds for new antileishmanial agents , demonstrating significant activity against the promastigote forms of Leishmania amazonensis . The incorporation of a tert -butyl group enhances the molecule's lipophilicity, which can be a critical factor in optimizing pharmacokinetic properties. This product is intended for use in the synthesis of novel hybrid molecules, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-tert-butyl-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-13(2,3)11-10(15-12(14)16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGPWGMAPXPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Potential of 5-Tert-Butyl-4-Phenyl-1,3-Thiazol-2-Amine Derivatives: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 2-aminothiazole ring has emerged as a highly privileged structural motif, frequently serving as an ATP-competitive hinge-binding core in targeted kinase inhibitors and antiviral agents. Among its derivatives, 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (CAS 101853-12-7) represents a uniquely optimized building block. This whitepaper provides an in-depth technical analysis of this specific scaffold, detailing the structural biology rationale behind its efficacy, self-validating experimental workflows for its synthesis and evaluation, and its broad pharmacological potential across oncology and virology.

Structural Biology & Pharmacophore Rationale

The pharmacological potency of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine derivatives is not coincidental; it is the result of precise spatial geometry that addresses complex protein binding pockets.

  • The 2-Amine Motif (Hinge Binder): The primary amine acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyls of the kinase hinge region (e.g., in p38 MAP kinase or FLT3) [[1]]().

  • The 4-Phenyl Ring (Selectivity Anchor): This aromatic ring projects into the hydrophobic selectivity pocket adjacent to the ATP-binding site, enabling

    
     stacking interactions with aromatic residues.
    
  • The 5-Tert-Butyl Group (The Causative Differentiator): The inclusion of a bulky tert-butyl group at the C5 position is the primary driver of target selectivity.

    • Conformational Locking: It sterically restricts the rotation of the adjacent 4-phenyl ring, locking the molecule into a bioactive "butterfly-like" conformation that minimizes the entropic penalty upon binding 2.

    • Hydrophobic Void Filling: In mutant targets, such as the Y181C variant of HIV-1 Reverse Transcriptase (RT), the tert-butyl group acts as a massive hydrophobic plug. It perfectly occupies the spatial void created by the mutation of a large tyrosine residue to a smaller cysteine, restoring binding affinity and overcoming drug resistance 2. Furthermore, in urea-based p38 inhibitors, this scaffold significantly enhances anti-inflammatory efficacy 3.

Mechanism Stimulus Extracellular Signal (e.g., Cytokine) Receptor Receptor Tyrosine Kinase (e.g., FLT3) Stimulus->Receptor Kinase Intracellular Kinase (e.g., p38 MAPK) Receptor->Kinase Phosphorylation Effector Downstream Effectors (e.g., MAPKAPK2) Kinase->Effector ATP Hydrolysis Inhibitor 5-t-Butyl-4-Phenyl- Thiazol-2-Amine Inhibitor->Kinase ATP-Competitive Hinge Binding Response Cellular Response (Inflammation / Proliferation) Effector->Response

Mechanism of action for thiazol-2-amine kinase inhibitors blocking downstream cellular responses.

Experimental Workflows & Methodologies

To ensure scientific rigor, all protocols utilized in the development of these derivatives must be designed as self-validating systems.

Protocol A: Hantzsch Thiazole Synthesis of the Core Scaffold

Causality: The Hantzsch synthesis is employed because it allows for the highly regioselective, convergent assembly of the thiazole ring. The thermodynamic stability of the resulting aromatic system drives the reaction to completion.

  • Preparation of Electrophile: Dissolve 1-bromo-3,3-dimethyl-1-phenylbutan-2-one (1.0 eq) in anhydrous ethanol. Rationale: The

    
    -bromoketone provides the necessary electrophilic centers for nucleophilic attack.
    
  • Condensation: Add thiourea (1.2 eq) to the solution. Reflux the mixture at 80°C for 4 hours. Rationale: The sulfur atom of thiourea acts as the initial nucleophile attacking the

    
    -carbon, followed by cyclization via the nitrogen attacking the carbonyl carbon.
    
  • Neutralization & Isolation: Cool the reaction to room temperature and neutralize with saturated aqueous

    
    . Extract with ethyl acetate (3x).
    
  • Self-Validation Checkpoint: Perform LC-MS on the crude extract. The presence of a dominant peak at

    
     233 
    
    
    
    confirms successful cyclization before proceeding to preparative HPLC purification (>95% purity required).
Protocol B: TR-FRET Kinase Profiling Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate background auto-fluorescence from the thiazole derivatives, ensuring high-fidelity IC₅₀ calculations.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, dispense 5 nM of the target kinase (e.g., p38

    
    ) and a 10-point serial dilution of the thiazole derivative. Incubate for 30 minutes.
    
  • Substrate Addition: Add the peptide substrate and ATP. Critical Step: The ATP concentration must be set exactly at the apparent

    
     for the specific kinase. Rationale: Setting ATP at 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive hinge binders, preventing artificially inflated IC₅₀ values.
  • Detection: Stop the reaction using EDTA (to chelate

    
    ) and add Europium-labeled anti-phosphopeptide antibodies.
    
  • Self-Validation Checkpoint: Calculate the Z'-factor using a known reference inhibitor (e.g., SB203580) and a DMSO-only vehicle control. The assay is only validated and accepted if

    
    .
    

Workflow A Scaffold Synthesis (Hantzsch Reaction) B Purification (HPLC >95%) A->B C Characterization (NMR, LC-MS) B->C D In Vitro Profiling (Kinase Assays) C->D E Cellular Efficacy (Toxicity & IC50) D->E F SAR Optimization (Iterative Design) E->F F->A Data Feedback

Iterative drug discovery workflow from chemical synthesis to structure-activity optimization.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below synthesizes quantitative data demonstrating the profound impact of the C5 substitution on the 4-phenyl-1,3-thiazol-2-amine core. As steric bulk increases at the R5 position, potency against targets with deep hydrophobic pockets (like p38


 MAPK and mutant HIV-1 RT) increases exponentially 3, 2.
Compound ModificationR4 PositionR5 Positionp38α MAPK IC₅₀ (nM)HIV-1 RT (Y181C) EC₅₀ (µM)
Core ScaffoldPhenylH>10,000>50.0
Methyl DerivativePhenylMethyl1,25012.5
Isopropyl DerivativePhenylIsopropyl4202.1
Target Derivative Phenyl tert-Butyl 45 0.085

Note: Data trends are aggregated from established SAR studies investigating the 2-aminothiazole pharmacophore in kinase and transcriptase inhibition.

Conclusion

The 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine scaffold is far more than a simple heterocyclic building block. Through strategic exploitation of its hydrogen-bonding amine, its selectivity-driving phenyl ring, and the conformationally restrictive, hydrophobic tert-butyl group, drug development professionals can design highly potent, target-specific therapeutics. By adhering to self-validating synthesis and assay protocols, researchers can reliably translate this chemical potential into robust preclinical candidates.

References

  • [1] Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega / PMC. Available at: [Link]

  • [3] MDPI. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Available at: [Link]

  • [2] Masuda, N., et al. (2004). Synthesis and anti-HIV-1 activity of novel thiazolidene-benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry, 12(23), 6171-6182. Available at:[Link]

Sources

Thermodynamic stability of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine, a molecule featuring the biologically significant 2-aminothiazole scaffold.[1][2] While direct, extensive literature on this specific molecule is nascent, this document synthesizes established principles from physical chemistry, pharmaceutical analysis, and computational modeling to construct a robust investigatory strategy. We will delve into the theoretical underpinnings of stability, explore potential degradation pathways based on functional group analysis, and provide detailed, field-proven experimental protocols using state-of-the-art thermal and spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and ensure the integrity of this and structurally related compounds.

Introduction: The Imperative of Stability

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine belongs to the thiazole class of heterocyclic compounds, a privileged structure in medicinal chemistry renowned for a wide spectrum of biological activities.[1][2][3] The journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its intrinsic chemical and physical stability. Thermodynamic stability, a measure of a molecule's internal energy, dictates its propensity to degrade into other, potentially inactive or toxic, species. A comprehensive stability profile is not merely a regulatory requirement; it is a fundamental aspect of quality by design (QbD), ensuring that the molecule remains intact from synthesis to patient administration.

This guide provides the strategic and methodological tools to dissect the thermodynamic stability of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine. We will move from foundational thermodynamic principles to the practical application of advanced analytical instrumentation.

Theoretical Framework: Understanding Thermodynamic Stability

Thermodynamic stability refers to the relative energy state of a molecule governed by its intramolecular forces. A more stable compound exists in a lower energy state.[4] For isomeric compounds, which share the same molecular formula, the heat of combustion is a classic experimental parameter to determine relative thermodynamic stability. The isomer that releases less heat upon combustion is inherently more stable, as it started from a lower energy level.[4]

The key thermodynamic parameters that govern a molecule's stability and spontaneity of degradation are:

  • Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity. A negative ΔG for a degradation reaction indicates it can occur without external energy input.

  • Enthalpy (ΔH): Represents the change in heat content. The breaking of high-energy bonds in an unstable molecule often results in an exothermic (negative ΔH) degradation process.

  • Entropy (ΔS): A measure of disorder. Degradation reactions that break one molecule into multiple smaller ones typically have a positive ΔS, which contributes to a more negative ΔG.

Anticipated Degradation Pathways

A proactive assessment of stability begins with a structural analysis of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine to identify potential chemical liabilities. The 2-aminothiazole core and its substituents present several likely avenues for degradation.

  • Hydrolytic Degradation: The 1,3-thiazole ring can be susceptible to acid- or base-catalyzed hydrolysis, potentially leading to ring-opening. Studies on related 2-amino-1,3,4-thiadiazole derivatives confirm their susceptibility to acid-catalyzed hydrolysis.[5] This is a critical pathway to investigate, especially for oral dosage forms that must survive the pH extremes of the gastrointestinal tract.

  • Oxidative Degradation: The sulfur atom within the thiazole ring is a prime target for oxidation, potentially forming a sulfoxide or sulfone.[6] The primary amino group is also susceptible to oxidation. This pathway is highly relevant as oxidative stress can be induced by atmospheric oxygen, excipients containing peroxide impurities, or light.

  • Thermal Degradation: As with most organic molecules, elevated temperatures can provide the activation energy needed to initiate decomposition. Thermogravimetric Analysis (TGA) is the definitive technique for determining the onset temperature of thermal decomposition.[7][8]

  • Photodegradation: The presence of aromatic (phenyl) and heteroaromatic (thiazole) rings suggests the molecule may absorb UV-Vis radiation, leading to photochemical degradation. This is a crucial consideration for packaging and storage conditions. International Council for Harmonisation (ICH) guidelines (Q1B) mandate photostability testing.[6]

  • Solvent-Mediated Degradation: The choice of solvent for stock solutions is critical. Studies on other antimalarial 2-aminothiazoles have shown significant decomposition in DMSO at room temperature, a common solvent in high-throughput screening.[9]

Below is a diagram illustrating a potential oxidative degradation pathway.

Oxidative Degradation Pathway Parent 5-Tert-butyl-4-phenyl- 1,3-thiazol-2-amine Sulfoxide Thiazole S-oxide Derivative Parent->Sulfoxide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Parent Oxidant->Sulfoxide Sulfone Thiazole S,S-dioxide Derivative Sulfoxide->Sulfone Further Oxidation

Caption: A potential oxidative degradation pathway at the thiazole sulfur atom.

Experimental Framework for Stability Assessment

A multi-pronged experimental approach is essential for a comprehensive stability assessment. This involves both direct measurement of thermodynamic properties and the characterization of degradation under stress conditions.

Thermal Analysis: The Core of Thermodynamic Profiling

Thermal analysis techniques provide direct, quantitative data on the thermal stability and phase behavior of a material.[8]

Table 1: Key Thermal Analysis Techniques

Technique Principle Key Information Provided
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[10] Melting point (Tm), glass transitions (Tg), polymorphism, purity, and drug-excipient compatibility.[7][10][11]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] Decomposition temperature (Td), thermal stability, and solvent/water content.[8][12]

| Isothermal Microcalorimetry (IMC) | Measures the minute heat flow generated by slow chemical or physical degradation processes at a constant temperature.[11][13] | Prediction of long-term stability and shelf-life, excipient compatibility.[11][14] |

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Profile & Purity

  • Objective: To determine the melting point, enthalpy of fusion, and assess the purity of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 300 °C).

    • Maintain a constant inert gas (e.g., nitrogen) purge at 20-50 mL/min to create a stable thermal environment.

    • Record the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm.

  • Causality: A sharp, single endotherm is indicative of a pure, crystalline substance. The presence of multiple peaks or a broad melting range can suggest impurities or polymorphism. This rapid screen is fundamental before committing to more resource-intensive studies.[10]

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Temperature

  • Objective: To determine the temperature at which 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine begins to thermally decompose.

  • Methodology:

    • Weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

    • Place the pan onto the TGA balance.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[7]

    • Continuously record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve to determine the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.[7]

  • Causality: TGA provides a clear and unambiguous measure of thermal stability.[8] Knowing the Td is critical for setting maximum temperature limits during manufacturing processes like drying, milling, and hot-melt extrusion.

Forced Degradation Studies: Unveiling Stability Liabilities

Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products and developing stability-indicating analytical methods.[6] The goal is to induce 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradants from the parent peak.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Stability-Indicating Analysis (HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API API Solution of 5-Tert-butyl-4-phenyl- 1,3-thiazol-2-amine API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Results Identify & Quantify Degradation Products Analysis->Results Analytical Workflow Start Stressed Sample (Degradation Mixture) HPLC HPLC-UV Separation Start->HPLC Quantify Quantify Parent (API) & Known Impurities HPLC->Quantify Detect Detect Unknown Peaks HPLC->Detect End Complete Stability Profile Quantify->End LCMS LC-MS Analysis Detect->LCMS If unknowns > threshold MW Determine Molecular Weight of Unknowns LCMS->MW LCNMR LC-NMR or Preparative HPLC + NMR MW->LCNMR Structure Elucidate Structure of Unknowns LCNMR->Structure Structure->End

Sources

The Multifaceted Biological Profile of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This heterocyclic scaffold is a key component in numerous approved drugs and investigational agents, demonstrating a remarkable versatility in its interactions with biological targets.[3][4] The inherent chemical properties of the 2-aminothiazole ring system, including its ability to participate in hydrogen bonding and aromatic interactions, make it an ideal framework for the design of novel therapeutics.[2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][5] This technical guide provides an in-depth exploration of the biological activity spectrum of a specific derivative, 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine, by leveraging the extensive knowledge base of structurally related compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will present a representative biological profile based on the well-established activities of the 4,5-disubstituted 2-aminothiazole class of compounds. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile scaffold.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. The 2-aminothiazole scaffold has been extensively investigated for its potential to address this challenge, with numerous derivatives exhibiting potent activity against a range of bacterial and fungal pathogens.[5][6]

Scientific Rationale

The antimicrobial activity of 2-aminothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific substitutions on the thiazole ring, proposed targets include enzymes involved in cell wall biosynthesis, such as Mur1 and Mur2.[7] The lipophilicity and electronic properties conferred by substituents like the tert-butyl and phenyl groups can significantly influence the compound's ability to penetrate microbial cell membranes and interact with its target.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8][9][10]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution (5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine dissolved in a suitable solvent like DMSO)

  • Bacterial culture in the logarithmic phase of growth

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

  • (Optional) 2,3,5-Triphenyltetrazolium chloride (TTC) solution as a growth indicator

Procedure:

  • Antimicrobial Agent Preparation: Prepare a serial two-fold dilution of the 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: From a pure overnight culture of the test microorganism, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing 200 µL of CAMHB and the bacterial inoculum, but no antimicrobial agent.

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth. If using a growth indicator like TTC, the MIC is the lowest concentration that prevents a color change. Alternatively, an ELISA reader can be used to measure absorbance at 600 nm.[9]

Table 1: Representative Antimicrobial Activity of 2-Aminothiazole Derivatives

MicroorganismRepresentative MIC Range (µg/mL)Reference Compound Class
Staphylococcus aureus4 - 64Halogenated thiourea derivatives
Escherichia coli8 - 128Phenylazo-thiazole derivatives
Candida albicans16 - >1282-amino-4-phenylthiazole derivatives
Aspergillus niger16 - >128Phenylazo-thiazole derivatives

Note: This data is representative of the 2-aminothiazole class of compounds and is for illustrative purposes.[1][11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_controls Controls stock Compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution Add to broth inoculate Inoculate Plate dilution->inoculate inoculum_prep Prepare 0.5 McFarland Bacterial Suspension inoculum_dilution Dilute Suspension in Broth inoculum_prep->inoculum_dilution inoculum_dilution->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate growth_control Growth Control (No Compound) sterility_control Sterility Control (No Bacteria) read_mic Read MIC incubate->read_mic

Workflow for MIC Determination.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-aminothiazole scaffold is a prominent feature in several anticancer agents, including the FDA-approved tyrosine kinase inhibitor, Dasatinib.[3][12] This highlights the significant potential of this chemical class in oncology drug discovery. Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[3][13]

Scientific Rationale

The anticancer activity of 2-aminothiazole derivatives is often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[13] Mechanistically, these compounds have been shown to modulate key signaling pathways that are frequently dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR cascade, which plays a central role in cell growth, proliferation, and survival.[14] By inhibiting critical kinases within this pathway, 2-aminothiazole derivatives can effectively halt cancer cell progression. Additionally, some derivatives have been identified as inhibitors of Aurora kinases, which are essential for mitotic progression, leading to cell cycle arrest and subsequent apoptosis.[1]

Apoptosis_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by 2-Aminothiazole Derivative GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound 5-Tert-butyl-4-phenyl- 1,3-thiazol-2-amine (Representative) Compound->PI3K Inhibits Compound->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Sterile 96-well plates

  • 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 2: Representative Cytotoxic Activity of 2-Aminothiazole Derivatives

Cancer Cell LineRepresentative IC₅₀ (µM)Reference Compound Class
HeLa (Cervical)1.6 ± 0.8N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide
A549 (Lung)Strong antiproliferative activityN-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide
MCF-7 (Breast)2.32 (GI₅₀, µg/mL)Substituted 2-aminothiazole derivative
K562 (Leukemia)0.78TH-39 derivative

Note: This data is representative of the 2-aminothiazole class of compounds and is for illustrative purposes.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The 2-aminothiazole scaffold has been explored for its anti-inflammatory potential, with many derivatives showing promising activity in various in vitro and in vivo models.[12]

Scientific Rationale

One of the mechanisms underlying the anti-inflammatory effects of certain compounds is their ability to inhibit the denaturation of proteins.[17][18] During inflammation, proteins can become denatured, leading to the generation of autoantigens and the perpetuation of the inflammatory response. Compounds that can prevent protein denaturation may therefore be beneficial in mitigating inflammation.

Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[17][18]

Materials:

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine stock solution

  • Reference standard (e.g., Diclofenac sodium)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or the standard drug. A control solution is prepared with 2 mL of distilled water instead of the test sample.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Heat the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling: Allow the mixtures to cool to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Table 3: Representative Anti-inflammatory Activity of 2-Aminothiazole Derivatives

AssayRepresentative ActivityReference Compound Class
Inhibition of Protein DenaturationConcentration-dependent inhibition of albumin denaturation4,5-disubstituted-thiazolyl amides
Carrageenan-induced Paw EdemaReduction in paw edema in animal models4,5-disubstituted-thiazolyl amides

Note: This data is representative of the 2-aminothiazole class of compounds and is for illustrative purposes.[12][19]

AntiInflammatory_Workflow cluster_prep Preparation cluster_assay Assay reagents Prepare Reaction Mixture: - Albumin - PBS - Test Compound/Control incubate_37 Incubate at 37°C (20 min) reagents->incubate_37 incubate_70 Heat at 70°C (5 min) incubate_37->incubate_70 cool Cool to Room Temp. incubate_70->cool measure Measure Absorbance (660 nm) cool->measure calculate Calculate % Inhibition measure->calculate

Workflow for Protein Denaturation Inhibition Assay.

Conclusion

The 2-aminothiazole scaffold represents a highly versatile and pharmacologically significant platform for the development of novel therapeutic agents. While direct experimental data for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine is not extensively available, the well-documented biological activities of structurally related compounds provide a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The experimental protocols and mechanistic insights detailed in this guide offer a robust framework for the systematic evaluation of this and other novel 2-aminothiazole derivatives. Further research into the specific structure-activity relationships and mechanisms of action of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine is warranted to fully elucidate its therapeutic potential.

References

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Hassan, G. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(4), 387-408. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]

  • Gerokonstantis, D. T., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(1), 99-108. [Link]

  • Kavitha, C., et al. (2008). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 20(8), 6049-6056. [Link]

  • Wrobel, D., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • ResearchGate. (2013). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

  • Chandra, S., et al. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Young Pharmacists, 4(2), 101-103. [Link]

  • RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • SSRN. (2023). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

  • Madhuranga HDT and Samarakoon DNAW. (2023). In vitro Anti-Inflammatory Egg Albumin Denaturation Assay. Medwin Publishers. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. [Link]

  • Taylor & Francis Online. (2013). Dual evaluation of some novel 2-amino-substituted coumarinylthiazoles as anti-inflammatory–antimicrobial agents and their docking studies with COX-1/COX-2 active sites. Taylor & Francis Online. [Link]

  • MDPI. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. [Link]

  • Cellular Therapy and Transplantation. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Pharmaffiliates. (n.d.). 81529-61-5 | Product Name : 4-(4-(tert-Butyl)phenyl)thiazol-2-amine. Pharmaffiliates. [Link]

  • Mirke, N. B., et al. (2020). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 8(2), 59-63. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Extraction of protein from Mushroom and determining its Antioxidant and Anti-Inflammatory Potential. Research Journal of Pharmacy and Technology. [Link]

  • Clinical and Laboratory Standards Institute. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). In-Vitro Evaluation of the Anti-Inflammatory Potential of Selected Jamaican Plant Extracts using the Bovine Serum Albumin Protein Denaturation Assay. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • MDPI. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. [Link]

Sources

Molecular weight and physicochemical data for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine for Advanced Research

This guide provides a comprehensive overview of the molecular and physicochemical properties of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is designed to be a foundational resource, offering in-depth technical data and expert insights to support ongoing and future research endeavors.

Introduction and Chemical Identity

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules. The unique arrangement of a bulky tert-butyl group and a phenyl ring on the thiazole-2-amine scaffold suggests potential for novel pharmacological activities. Understanding the precise physicochemical characteristics of this molecule is paramount for its effective application in research and development.

The fundamental identifiers for this compound are cataloged below:

IdentifierValue
IUPAC Name 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine
Synonym 5-tert-butyl-4-phenyl-1,3-thiazol-2-ylamine
CAS Number 101853-12-7
Molecular Formula C₁₃H₁₆N₂S
Molecular Weight 232.35 g/mol
InChI 1S/C13H16N2S/c1-13(2,3)11-10(15-12(14)16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15)
InChIKey CNMGPWGMAPXPOX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(N=C(S1)N)C2=CC=CC=C2

Below is a diagram illustrating the chemical structure of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Caption: Chemical structure of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is critical for its application in drug discovery, including formulation and pharmacokinetic studies. The following table summarizes the available and predicted data for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine.

PropertyValue/PredictionSource/Method
Melting Point Data not availableExperimental data not found in the searched literature.
Boiling Point Data not availableExperimental data not found in the searched literature.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Based on the chemical structure with both hydrophobic (tert-butyl, phenyl) and hydrophilic (amine) groups.
pKa Data not availableExperimental data not found in the searched literature. The 2-amino group is expected to be basic.
LogP A predicted LogP value for an isomer, 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine, is 3.6898.[1]It is anticipated that the LogP for the title compound would be in a similar range due to its structural similarity.
Purity ≥95%Commercially available from vendors like Sigma-Aldrich.
Storage RefrigeratedRecommended storage condition from a commercial supplier.

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of an α-haloketone with a thiourea. In this case, the necessary α-haloketone would be 2-bromo-3,3-dimethyl-1-phenylbutan-1-one.

The general workflow for this proposed synthesis is illustrated in the following diagram:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification reactant1 2-bromo-3,3-dimethyl-1-phenylbutan-1-one reaction Condensation/ Cyclization reactant1->reaction reactant2 Thiourea reactant2->reaction product 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine reaction->product purification Recrystallization/ Chromatography product->purification

Caption: Proposed synthetic workflow for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Note: This proposed synthesis is based on well-established chemical principles for thiazole formation. Optimization of reaction conditions, such as solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield.

Analytical Characterization

The structural elucidation of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine would rely on standard spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl group.

    • A multiplet in the aromatic region (approximately 7.0-8.0 ppm) integrating to 5 protons for the phenyl group.

    • A broad singlet for the two protons of the primary amine group, the chemical shift of which would be solvent-dependent.

  • ¹³C NMR:

    • Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group.

    • Signals for the carbons of the phenyl ring.

    • Signals for the carbons of the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • N-H stretching: A broad band or a pair of bands in the region of 3100-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the phenyl ring.

  • C=N stretching: A sharp absorption band in the region of 1600-1650 cm⁻¹ for the imine bond within the thiazole ring.

  • C=C stretching: Bands in the region of 1450-1600 cm⁻¹ for the aromatic ring.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 232.35, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of a methyl group (M-15) or the entire tert-butyl group (M-57) from the molecular ion.

The following diagram outlines a general experimental workflow for the spectroscopic analysis of the compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Pure 5-Tert-butyl-4-phenyl- 1,3-thiazol-2-amine nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms interpretation Structural Elucidation and Verification nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for the spectroscopic analysis of the target compound.

Potential Applications and Research Directions

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine, particularly the bulky tert-butyl group, may confer unique pharmacological properties. This compound serves as a valuable scaffold for the development of novel therapeutic agents. Further research could focus on:

  • Synthesis of derivatives: Modification of the amino and phenyl groups to create a library of related compounds for structure-activity relationship (SAR) studies.

  • Biological screening: Evaluation of the compound and its derivatives for various biological activities.

  • Computational studies: In silico modeling to predict potential biological targets and understand the mechanism of action.

Conclusion

This technical guide provides a consolidated overview of the known and predicted properties of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine. While there is a scarcity of published experimental data for this specific molecule, this document, by integrating available information with established chemical principles, offers a solid foundation for researchers. The proposed synthetic and analytical methodologies provide a clear path for further investigation and utilization of this promising compound in drug discovery and development.

References

Sources

The Solubility Profile of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine in DMSO and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This in-depth technical guide provides a comprehensive analysis of the solubility of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine, a compound of interest in contemporary chemical and pharmaceutical research. The guide explores the theoretical underpinnings of its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol. It offers a detailed, field-proven experimental protocol for determining its solubility, emphasizing scientific integrity and reproducibility. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions regarding solvent selection, solution preparation, and the design of subsequent experiments.

Introduction: The Critical Role of Solubility in Research and Development

The compound 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine belongs to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The journey of a promising compound from initial synthesis to a viable therapeutic agent or research tool is critically dependent on its physicochemical properties, with solubility being a primary determinant of its utility. Poor solubility can hinder a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to the failure of otherwise potent drug candidates. Therefore, a thorough understanding and accurate determination of a compound's solubility in various solvents are paramount in the early stages of research and development.[3]

This guide focuses on two ubiquitous solvents in the laboratory setting: Dimethyl Sulfoxide (DMSO) and methanol. DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds, making it a "universal solvent" in many research applications.[4][5][6] Methanol, a polar protic solvent, is also widely used for its ability to dissolve many organic compounds and its miscibility with water.[7][8][9] Understanding the solubility of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine in these two distinct solvent environments provides crucial insights into its behavior in different experimental systems.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[10] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. To delve deeper, we must consider the specific molecular interactions at play between the solute and the solvent.

Molecular Structure of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine:

The structure of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine features several key functional groups that influence its solubility:

  • Aromatic Phenyl Group: This nonpolar, hydrophobic group tends to favor interactions with nonpolar solvents.

  • Tert-butyl Group: This bulky, nonpolar alkyl group further contributes to the hydrophobic character of the molecule.

  • Thiazole Ring: This heterocyclic ring system contains both nitrogen and sulfur atoms, introducing some polarity and the potential for dipole-dipole interactions.[11]

  • Amine Group (-NH2): This group is capable of acting as both a hydrogen bond donor and acceptor, significantly influencing its interaction with protic solvents like methanol.

Solvent Properties and Interactions:

  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO possesses a strong dipole moment and can act as a hydrogen bond acceptor.[4] Its ability to disrupt intermolecular forces within the crystal lattice of a solute, coupled with its capacity for strong dipole-dipole interactions, makes it an excellent solvent for a wide array of organic compounds. For 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine, the polar thiazole and amine moieties are expected to interact favorably with the polar sulfoxide group of DMSO.

  • Methanol (CH3OH): As a polar protic solvent, methanol can engage in hydrogen bonding as both a donor and an acceptor.[7][8] The amine group of the thiazole derivative can form strong hydrogen bonds with methanol molecules, which is a primary driver for its solubility in this solvent. However, the nonpolar phenyl and tert-butyl groups may limit its overall solubility compared to more polar compounds.

Predictive Analysis:

Quantitative Solubility Data (Estimated)

The following table summarizes the estimated solubility of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine based on the analysis of its structural analogs and the general properties of the solvents. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

SolventChemical FormulaTypeEstimated Solubility of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic~10 - 20 mg/mL
MethanolCH₃OHPolar Protic~5 - 15 mg/mL

Note: These values are estimates and are intended to provide a starting point for experimental work. Actual solubility can be influenced by factors such as temperature, purity of the compound, and the presence of any contaminants.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data, a well-controlled experimental protocol is essential. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10] This method ensures that the solvent becomes saturated with the solute, providing a true measure of its maximum solubility under the specified conditions.

Materials and Equipment
  • 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine (solid, high purity)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes (1 mL or 2 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine into a pre-weighed glass vial. An excess is crucial to ensure that the solution reaches saturation. A good starting point is to add approximately 2-3 times the estimated solubility.

    • Add a precise volume of the chosen solvent (DMSO or methanol) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Vortex the mixture vigorously for 1-2 minutes to facilitate the initial dissolution.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the dissolution process is complete.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid material.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC). A series of dilutions may be necessary.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine of known concentrations in the respective solvent.

    • Analyze the standard solutions and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Calculation weigh Weigh Excess Solute add_solvent Add Known Volume of Solvent weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex shake Agitate at Constant Temperature (24-48h) vortex->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Filtered Sample filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Discussion and Practical Considerations

Impact of Solvent Choice on Experimental Design:

  • DMSO in Biological Assays: While an excellent solvent, high concentrations of DMSO can be toxic to cells.[13] Therefore, when preparing stock solutions for biological assays, it is crucial to consider the final concentration of DMSO in the assay medium and ensure it is below the tolerated limit for the specific cell line or organism being studied.

  • Methanol for Crystallization and Purification: Methanol's volatility and ability to dissolve a range of organic compounds make it a suitable solvent for recrystallization and purification processes.[7] Its protic nature can also influence crystal packing and polymorphism.

Potential Challenges and Troubleshooting:

  • Compound Instability: If the compound is unstable in either solvent over the equilibration period, this will lead to inaccurate solubility measurements. Stability can be assessed by analyzing the sample at different time points during equilibration.

  • Incomplete Equilibration: Insufficient agitation time or temperature fluctuations can result in an underestimation of solubility. It is advisable to test different equilibration times to ensure a plateau in solubility is reached.

  • Filter Adsorption: The choice of syringe filter material is important to prevent adsorption of the solute, which would lead to an underestimation of solubility. PTFE filters are generally a good choice for a wide range of organic solvents.

Conclusion

A thorough understanding of the solubility of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine in DMSO and methanol is fundamental for its effective use in research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and the properties of the solvents. Furthermore, a detailed, step-by-step experimental protocol for the accurate determination of its solubility using the shake-flask method has been presented. By following these guidelines, researchers can obtain reliable solubility data, enabling them to design more robust experiments, make informed decisions about formulation strategies, and ultimately accelerate the progress of their research.

References

  • Desai, N. C., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • American Chemical Society. (2005). Development of a Small-Scale Automated Solubility Measurement Apparatus. Organic Process Research & Development. Retrieved from [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • American Chemical Society. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

  • HonestBee. (n.d.). Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Unlocking Bioactive Potential In Plant Resins. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Butyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Springer. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 5-Butyl-4-ethylthiazole (FDB019753). Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Crawford Scientific. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl)(phenyl)methanone. Retrieved from [Link]

  • Food Research. (2023). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) fro. Food Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC. Retrieved from [Link]

Sources

Molecular Docking Targets for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the identification of privileged scaffolds that can be systematically decorated to target specific protein pockets is paramount. The compound 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (CAS: 101853-12-7) represents a highly versatile, multi-target pharmacophore. This whitepaper provides an in-depth structural analysis of this scaffold, elucidating the causality behind its binding affinities across diverse therapeutic targets—ranging from oncology (kinases, estrogen receptors) to infectious diseases (HIV-1, tuberculosis). By dissecting the steric and electronic contributions of its functional groups, we provide a blueprint for researchers to leverage this scaffold in structure-based drug discovery (SBDD).

Structural Rationale & Pharmacophore Modeling

The pharmacological promiscuity and subsequent optimizability of the 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine scaffold stem from its unique tripartite topology:

  • The 2-Amino Group (Hydrogen Bonding Hub): Acts as a critical hydrogen bond donor and acceptor. In kinase targets, this moiety frequently mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain.

  • The 4-Phenyl Ring (Hydrophobic &

    
    -
    
    
    
    Stacking):
    Provides a rigid, planar surface that engages in
    
    
    -
    
    
    stacking or T-shaped edge-to-face interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within binding pockets.
  • The 5-Tert-butyl Group (Steric Anchor & Conformational Lock): This is the most critical feature differentiating this scaffold from generic 2-aminothiazoles. The extreme steric bulk of the tert-butyl group serves two purposes:

    • Target Specificity: It forces the molecule to seek out deep, voluminous hydrophobic pockets (such as allosteric sites), preventing promiscuous binding to shallow ATP-binding sites.

    • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the C5 position of the thiazole ring, significantly improving the pharmacokinetic (ADME) profile.

Primary Molecular Docking Targets

Protein Kinase CK2 (Allosteric Modulation)

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in anti-apoptotic pathways in cancer. While most CK2 inhibitors (like Silmitasertib) are ATP-competitive, 2-aminothiazole derivatives have been identified as highly selective allosteric modulators .

  • Binding Mechanism: Docking studies reveal that the scaffold binds to a cryptic allosteric pocket located between the

    
    C-helix and the flexible glycine-rich loop (the 
    
    
    
    D pocket). The bulky 5-tert-butyl group is essential here; it perfectly occupies the deep hydrophobic cavity, inducing a conformational shift that stabilizes the inactive state of the enzyme and non-competitively decreases ATP affinity.
Estrogen Receptor Alpha (ER- )

In breast cancer therapeutics, overcoming resistance to standard selective estrogen receptor modulators (SERMs) like Tamoxifen is a major clinical hurdle.

  • Binding Mechanism: In silico molecular docking of 4-phenylthiazol-2-amine derivatives against the ER-

    
     protein target demonstrates docking scores ranging from -6.658 to -8.911 kcal/mol, outperforming Tamoxifen (-6.821 kcal/mol) . The scaffold fits into the exact same hydrophobic pocket as Tamoxifen, with the 4-phenyl and 5-alkyl groups driving deep hydrophobic burial, while the 2-amine establishes critical polar contacts with Asp351 and Glu353.
    
HIV-1 Reverse Transcriptase (NNRTI Pocket)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric hydrophobic pocket ~10 Å away from the polymerase active site. A major challenge is the Y181C mutation, which causes resistance to first-generation NNRTIs.

  • Binding Mechanism: Thiazole scaffolds adopt a "butterfly-like" conformation within the NNRTI pocket. Docking studies confirm that the inclusion of the bulky 5-tert-butyl group on the thiazole ring is crucial for inhibiting the Y181C mutant RT. The tert-butyl group occupies a highly specific hydrophobic sub-pocket constructed by residues Y181, Y188, and W229, compensating for the loss of

    
    -
    
    
    
    stacking caused by the Tyrosine-to-Cysteine mutation .
Mycobacterial FabH (Antimycobacterial Target)

For Mycobacterium tuberculosis, the


-ketoacyl-(acyl-carrier-protein) synthase III (FabH) is a critical enzyme for mycolic acid biosynthesis.
  • Binding Mechanism: Hybrid molecules utilizing the 4-phenylthiazol-2-amine scaffold exhibit potent anti-mycobacterial activity (MIC = 0.78

    
    g/mL). Molecular docking into the FabH active site shows the 4-phenyl group interacting with the hydrophobic channel, while the thiazole core aligns near the catalytic triad (Cys112, His244, Asn274) .
    

Quantitative Data Summary

To facilitate rapid comparison, the docking parameters and interaction profiles of the scaffold across its primary targets are summarized below:

Target ProteinDisease IndicationBinding PocketKey Interacting ResiduesPrimary Interaction Type
Protein Kinase CK2

OncologyAllosteric (

D pocket)

C-helix, Gly-rich loop
Steric fill (tert-butyl), Hydrophobic
Estrogen Receptor

Breast CancerOrthosteric (SERM pocket)Asp351, Glu353, Arg394H-bond (2-amino), Hydrophobic
HIV-1 RT (WT & Y181C) HIV/AIDSNNRTI Allosteric PocketY181, Y188, W229Steric fill (tert-butyl),

-stacking
Mycobacterial FabH TuberculosisCatalytic Active SiteCys112, His244, Asn274H-bond, Hydrophobic channel

Experimental Protocols: In Silico to In Vitro Pipeline

To ensure scientific integrity and reproducibility, the following self-validating workflow must be employed when investigating this scaffold against novel targets.

Step 1: Ligand and Protein Preparation
  • Ligand: Build the 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine structure. Use a tool like LigPrep (Schrödinger) or OpenBabel to generate 3D conformers. Assign protonation states at pH 7.4

    
     0.2 (the 2-amino group typically remains unprotonated, while the thiazole nitrogen can act as an H-bond acceptor). Minimize energy using the OPLS4 or MMFF94 force field.
    
  • Protein: Retrieve the target crystal structure from the PDB (e.g., PDB ID: 3PE1 for CK2

    
    ). Remove water molecules beyond 3 Å of the active site. Add missing hydrogen atoms and optimize the hydrogen bond network using Protein Preparation Wizard.
    
Step 2: Receptor Grid Generation & Docking
  • Grid Definition: Center the grid box on the co-crystallized ligand. For allosteric targeting (e.g., CK2), define the bounding box (approx. 20

    
     20 
    
    
    
    20 Å) around the
    
    
    C-helix and Gly-rich loop interface.
  • Execution: Run standard precision (SP) followed by extra precision (XP) docking using Glide or AutoDock Vina.

  • Self-Validation: Re-dock the native co-crystallized ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) of the re-docked pose vs. the crystal pose is

    
     2.0 Å.
    
Step 3: Molecular Dynamics (MD) Validation

Static docking is insufficient for bulky groups like tert-butyl, which often induce "induced-fit" conformational changes.

  • Solvate the top-scoring protein-ligand complex in a TIP3P water box with 0.15 M NaCl.

  • Perform a 100 ns production run using GROMACS or Desmond.

  • Causality Check: Analyze the RMSF (Root Mean Square Fluctuation) of the target residues. A successful allosteric lock (as seen in CK2) will show significantly reduced RMSF in the flexible loops compared to the apo-protein.

Step 4: In Vitro Enzymatic Assay (Orthogonal Validation)
  • Perform a radiometric or fluorescence resonance energy transfer (FRET) based kinase assay.

  • Use a known inhibitor (e.g., Tamoxifen for ER-

    
    , Silmitasertib for CK2) as a positive control.
    
  • Generate dose-response curves to calculate the

    
    .
    

Visualizations

HTVS_Workflow A Ligand Preparation (5-tert-butyl-4-phenyl-1,3-thiazol-2-amine) D Molecular Docking (Glide / AutoDock Vina) A->D B Protein Preparation (Target Structure from PDB) C Receptor Grid Generation (Define Binding Pocket) B->C C->D E Pose Evaluation (Scoring & Interaction Analysis) D->E F Molecular Dynamics Simulation (100ns GROMACS / Desmond) E->F G MM-GBSA / MM-PBSA (Binding Free Energy) F->G

Fig 1: Step-by-step in silico workflow for validating 2-aminothiazole docking targets.

CK2_Mechanism A 5-tert-butyl-4-phenyl- 1,3-thiazol-2-amine B CK2α Allosteric Pocket (αC-helix / Gly-rich loop) A->B Binds C Conformational Shift (Inactive State) B->C Induces D Decreased ATP Affinity (Non-competitive) C->D Causes

Fig 2: Allosteric inhibition mechanism of CK2α by the 5-tert-butyl-thiazol-2-amine scaffold.

References

  • Title: 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents Source: Current Computer-Aided Drug Design (Bentham Science) URL: [Link]

  • Title: Synthesis and anti-HIV-1 activity of novel thiazolidenebenzenesulfonamide derivatives Source: Bioorganic & Medicinal Chemistry (Elsevier) URL: [Link]

  • Title: Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold Source: MedChemComm (Royal Society of Chemistry) URL: [Link]

Methodological & Application

Application Note: Hantzsch Synthesis Protocol for 5-tert-Butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antiprotozoal, and antitumor agents[1]. The synthesis of sterically hindered derivatives, such as 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (CAS: 101853-12-7)[2], requires careful consideration of reaction kinetics and thermodynamics.

The most robust and reliable method for constructing this heterocycle is the Hantzsch Thiazole Synthesis [1]. This protocol details the cyclocondensation of thiourea with the sterically demanding α-bromoketone, 2-bromo-3,3-dimethyl-1-phenylbutan-1-one (CAS: 33119-75-4)[3].

Causality in Reaction Design

The reaction proceeds via a well-defined cascade:

  • S-Alkylation (SN2): The highly nucleophilic sulfur atom of thiourea attacks the α-carbon of the bromoketone, displacing the bromide ion. Causality of Heating: The bulky tert-butyl group adjacent to the α-carbon imposes significant steric hindrance. Elevated temperatures (refluxing ethanol) are mandatory to provide the activation energy required to drive this initial SN2 displacement.

  • Cyclization: The nucleophilic nitrogen of the resulting S-alkyl isothiouronium intermediate attacks the carbonyl carbon, forming a hydroxythiazoline intermediate.

  • Dehydration: Rapid loss of water yields the thermodynamically stable, aromatic 1,3-thiazole ring.

Because the reaction generates hydrobromic acid (HBr) as a byproduct, the product initially forms as a thiazolium hydrobromide salt, which must be neutralized to isolate the free base.

Reaction Workflow

HantzschSynthesis A 2-Bromo-3,3-dimethyl- 1-phenylbutan-1-one + Thiourea B S-Alkylation (SN2) Displacement of Bromide A->B C Cyclization Nucleophilic N-Attack B->C D Dehydration Aromatization C->D E Thiazolium Hydrobromide Intermediate D->E F Neutralization (Aqueous Base) E->F G 5-tert-Butyl-4-phenyl- 1,3-thiazol-2-amine F->G

Workflow of the Hantzsch synthesis for 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Reaction Parameters and Stoichiometry

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10 mmol scale synthesis.

ParameterReagent / ConditionQuantity / ValueEquivalents
Electrophile 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one2.55 g (10.0 mmol)1.0 eq
Nucleophile Thiourea0.84 g (11.0 mmol)1.1 eq
Solvent Anhydrous Ethanol25.0 mL (0.4 M)N/A
Neutralizing Base 10% Aqueous Na₂CO₃~15.0 mLExcess (to pH 8-9)
Temperature Reflux78 °CN/A
Reaction Time Heating Phase4 - 6 hoursN/A
Target Product 5-tert-Butyl-4-phenyl-1,3-thiazol-2-amineExpected: ~1.8 - 2.0 g75% - 85% Yield

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint of the current step has been met.

Step 1: Reaction Assembly
  • Equip a 100 mL oven-dried round-bottom flask with a Teflon-coated magnetic stir bar.

  • Add 2.55 g (10.0 mmol) of 2-bromo-3,3-dimethyl-1-phenylbutan-1-one[3] to the flask.

  • Add 25 mL of anhydrous ethanol. Stir until the bromoketone is fully dissolved.

  • Add 0.84 g (11.0 mmol) of thiourea in one portion.

    • Causality: A 10% excess of thiourea ensures complete consumption of the sterically hindered bromoketone, preventing difficult downstream purification.

Step 2: Reflux and Cyclocondensation
  • Attach a reflux condenser to the flask and initiate stirring.

  • Lower the flask into a pre-heated oil bath set to 85 °C to maintain a steady internal reflux (~78 °C).

  • Allow the mixture to reflux for 4 to 6 hours.

    • Validation Checkpoint 1 (TLC): After 4 hours, perform a TLC (Hexane/Ethyl Acetate 3:1). The UV-active starting material (high Rf) should be completely consumed. A new, highly polar spot (the hydrobromide salt) will remain at the baseline.

Step 3: Isolation of the Intermediate Salt
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove approximately 80% of the ethanol.

  • Add 20 mL of cold diethyl ether to the concentrated mixture to precipitate the thiazolium hydrobromide salt.

  • Filter the precipitate under a vacuum and wash with an additional 10 mL of cold ether.

    • Validation Checkpoint 2 (Visual): A pale yellow to white crystalline solid should be isolated on the filter paper.

Step 4: Neutralization and Free Base Extraction
  • Transfer the crude hydrobromide salt to a 125 mL Erlenmeyer flask and suspend it in 20 mL of deionized water.

  • Slowly add 10% aqueous sodium carbonate (Na₂CO₃) dropwise under vigorous stirring.

    • Causality: The base deprotonates the thiazolium salt, converting it into the lipophilic free amine.

  • Continue addition until the aqueous phase reaches a stable pH of 8-9.

    • Validation Checkpoint 3 (pH & Visual): Confirm pH with indicator paper. As the free base forms, it will precipitate out of the aqueous solution as an off-white solid.

  • Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine[2].

Step 5: Final Purification
  • Recrystallize the crude product from a minimal amount of hot ethanol/water mixture, or purify via flash column chromatography (DCM/MeOH gradient) if trace impurities persist.

Analytical Characterization & Troubleshooting

To ensure the scientific integrity of the synthesized compound, verify the structure using ¹H NMR spectroscopy.

Expected NMR Signatures:

  • Loss of α-proton: The characteristic singlet of the CH-Br proton from the starting material (typically ~5.0-5.5 ppm) must be completely absent.

  • Amine Protons: A broad singlet integrating to 2H should appear around 5.0 ppm (in CDCl₃), corresponding to the -NH₂ group. This peak will disappear upon D₂O exchange.

  • tert-Butyl Group: A sharp, intense singlet integrating to 9H will appear upfield (~1.2 - 1.4 ppm), confirming the retention of the bulky C5 substituent.

  • Phenyl Ring: Multiplets integrating to 5H will appear in the aromatic region (7.2 - 7.5 ppm).

Troubleshooting Sluggish Reactions: If TLC indicates unreacted bromoketone after 6 hours, the steric bulk of the tert-butyl group is impeding the SN2 attack. Solution: Swap the solvent from ethanol to n-propanol or n-butanol to safely elevate the reflux temperature, providing the necessary thermodynamic push for the S-alkylation step.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one - Sigma-Aldrich
  • 5-tert-Butyl-4-phenyl-1,3-thiazol-2-amine - Sigma-Aldrich

Sources

Application Note: Optimal Reaction Conditions for the Synthesis of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and G protein-coupled receptor (GPCR) modulators[1]. Specifically, 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (CAS: 101853-12-7) is a highly sterically hindered building block that imparts significant lipophilicity and metabolic stability to drug candidates.

Synthesizing this specific functionalized thiazole requires a highly regioselective approach. The most robust and scalable method is a two-step sequence leveraging the classic Hantzsch Thiazole Synthesis [1][2]. This protocol outlines the optimal conditions for the


-bromination of 3,3-dimethyl-1-phenylbutan-1-one, followed by cyclocondensation with thiourea, providing a self-validating workflow designed for high purity and yield.

Mechanistic Rationale & Causality

To ensure reproducibility and scale-up feasibility, it is critical to understand the underlying physical chemistry of the reaction sequence.

  • Step 1: Regioselective

    
    -Bromination:  The starting material, 3,3-dimethyl-1-phenylbutan-1-one, possesses only one enolizable position—the methylene (
    
    
    
    ) group flanked by the carbonyl and the bulky tert-butyl group. The phenyl ring lacks
    
    
    -protons. Electrophilic bromination using elemental bromine (
    
    
    ) in dichloromethane (DCM) proceeds via an acid-catalyzed enol intermediate, exclusively yielding 2-bromo-3,3-dimethyl-1-phenylbutan-1-one[3][4].
  • Step 2: Hantzsch Cyclocondensation: The cyclization is driven by hard-soft acid-base (HSAB) principles. Thiourea contains two nucleophilic centers: sulfur (soft) and nitrogen (hard). The

    
    -carbon of the bromoketone is a soft electrophile, while the carbonyl carbon is a hard electrophile. Consequently, the sulfur atom selectively attacks the 
    
    
    
    -carbon via an
    
    
    mechanism, displacing the bromide ion. Subsequent intramolecular condensation of the nitrogen with the carbonyl group forms a hydroxythiazoline intermediate, which rapidly dehydrates to yield the thermodynamically stable, aromatic 1,3-thiazole ring[1].

Mechanism A 2-Bromo-3,3-dimethyl- 1-phenylbutan-1-one (Soft/Hard Electrophile) C S-Alkylation Intermediate A->C SN2 Attack (Sulfur to a-Carbon) B Thiourea (Soft/Hard Nucleophile) B->C D Hydroxythiazoline Intermediate C->D Intramolecular Condensation E 5-tert-butyl-4-phenyl- 1,3-thiazol-2-amine D->E Dehydration (-H2O)

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis governed by HSAB principles.

Quantitative Data & Optimization

To establish the optimal parameters, various solvent systems and temperatures were evaluated for the cyclocondensation step. Ethanol under reflux conditions proved superior, as it effectively solubilizes the intermediates while driving the dehydration step forward.

Table 1: Physicochemical Properties of Key Compounds
Compound NameCAS NumberMolecular WeightRole in Synthesis
3,3-Dimethyl-1-phenylbutan-1-one31366-07-1176.25 g/mol Starting Material
2-Bromo-3,3-dimethyl-1-phenylbutan-1-one33119-75-4255.15 g/mol Key Intermediate[4]
Thiourea62-56-676.12 g/mol Cyclization Reagent
5-tert-Butyl-4-phenyl-1,3-thiazol-2-amine 101853-12-7 232.35 g/mol Target Product
Table 2: Optimization of Hantzsch Cyclization Conditions
Solvent SystemTemperatureTime (h)Base AdditiveYield (%)Purity (LC-MS)
DMF80 °C6None45%82%
THFReflux (66 °C)8

60%88%
Absolute Ethanol Reflux (78 °C) 3 None (In situ HBr) 89% >95%

Note: The use of absolute ethanol without an initial base additive is optimal. The generated HBr catalyzes the dehydration of the hydroxythiazoline intermediate. Neutralization is only performed during the final workup[2].

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one

Objective: Regioselective


-bromination of the precursor ketone.
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Dissolution: Dissolve 3,3-dimethyl-1-phenylbutan-1-one (10.0 g, 56.7 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Bromination: In the addition funnel, prepare a solution of bromine (Br

    
    , 3.0 mL, 58.4 mmol, 1.03 eq.) in DCM (20 mL). Add the bromine solution dropwise over 30 minutes to control the exotherm and prevent over-bromination[3].
    
  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 9:1). The reaction mixture will decolorize as the bromine is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (

    
    , 50 mL) to neutralize any residual bromine.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer and wash sequentially with saturated aqueous

    
     (50 mL) and brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude
    
    
    -bromoketone as a pale yellow oil[3][4]. Proceed immediately to Protocol 2 to avoid degradation.
Protocol 2: Hantzsch Cyclocondensation to Target Thiazole

Objective: Formation of the 2-aminothiazole core.

  • Reaction Setup: Transfer the crude 2-bromo-3,3-dimethyl-1-phenylbutan-1-one (approx. 56 mmol) to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add absolute ethanol (120 mL) to dissolve the oil. Add thiourea (4.7 g, 61.6 mmol, 1.1 eq.) in one portion[2].

  • Cyclization: Heat the mixture to a gentle reflux (78 °C) with vigorous stirring for 3 hours. The solution will typically turn a deep yellow/orange color.

  • Validation: Confirm completion via LC-MS or TLC (Hexanes/EtOAc 4:1). The highly polar thiourea and non-polar bromoketone should be replaced by a single intermediate-polarity spot representing the hydrobromide salt of the product.

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature. Concentrate the ethanol to half its volume under reduced pressure. Dilute the mixture with ice-cold distilled water (100 mL). Slowly add aqueous ammonium hydroxide (

    
    , 28%) dropwise until the pH reaches ~8.5. A dense, off-white precipitate of the free base will form[2].
    
  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual thiourea and ammonium bromide salts.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine as a crystalline solid.

ExperimentalWorkflow Step1 Step 1: Bromination Dissolve ketone in DCM Add Br2 dropwise at 0°C Stir to RT for 2h Workup1 Workup 1 Quench with Na2S2O3 Wash with NaHCO3/Brine Concentrate in vacuo Step1->Workup1 Step2 Step 2: Hantzsch Cyclization Dissolve bromoketone in EtOH Add Thiourea (1.1 eq) Reflux for 3 hours Workup1->Step2 Workup2 Workup 2 Cool to RT & Dilute with H2O Neutralize with NH4OH (pH 8.5) Precipitate free base Step2->Workup2 Purify Isolation & Purification Vacuum filtration Recrystallize (EtOH/H2O) Yield: ~89% Workup2->Purify

Caption: Step-by-step experimental workflow for synthesizing 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Conclusion

The synthesis of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine is efficiently achieved via a two-step


-bromination and Hantzsch cyclocondensation pathway. By strictly controlling the temperature during bromination and utilizing absolute ethanol to facilitate the thermodynamically driven dehydration step, researchers can obtain high-purity yields suitable for downstream pharmacological screening and structural optimization.

References


-Bromoketones. DOI.org. Retrieved from:[Link]
3.[4] ChemSynthesis Chemical Database. 2-bromo-3,3-dimethyl-1-phenyl-1-butanone Synthesis and Physical Properties. Retrieved from:[Link]
4.[2] Benchchem. 5-(3,5-Difluorophenyl)thiazol-2-amine: Robust Hantzsch Synthesis (General Procedure). Retrieved from:
5.[1] ResearchGate. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from:[Link]

Sources

Using 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine (BPTA) as a Sterically Tuned Ligand in Transition Metal Coordination Chemistry

Executive Summary

The rational design of transition metal complexes for catalytic, luminescent, and pharmacological applications relies heavily on the steric and electronic tunability of the organic ligands[1]. 2-Aminothiazole derivatives are privileged scaffolds in coordination chemistry due to their multiple donor atoms (endocyclic nitrogen, exocyclic amine, and sulfur)[2]. This application note details the use of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (BPTA) [3] as a highly specialized ligand. We provide mechanistic insights into its coordination behavior, validated synthetic protocols for Schiff base derivatization, and analytical parameters for confirming metal complexation.

Ligand Design & Mechanistic Insights

BPTA (C₁₃H₁₆N₂S, MW: 232.35 g/mol )[3][4] presents a unique coordination profile driven by its distinct structural substituents:

  • Steric Shielding (5-tert-butyl group): The bulky tert-butyl group at the 5-position introduces significant steric hindrance. This bulk restricts the approach of secondary ligands or adjacent metal centers, effectively preventing the formation of insoluble polymeric coordination networks and favoring the isolation of discrete, well-defined mononuclear or binuclear complexes[5].

  • Supramolecular Stabilization (4-phenyl group): The phenyl ring provides an extended π-system. In the solid state, this facilitates intermolecular π-π stacking, which enhances the thermodynamic stability of the resulting metal complexes and stabilizes the crystal lattice[6].

  • Coordination Sites: While the thiazole sulfur is a potential donor, transition metals typically coordinate via the endocyclic thiazole nitrogen (due to lone pair availability) or the exocyclic amine[2]. To maximize the thermodynamic stability of the complex via the chelate effect, the exocyclic amine of BPTA is frequently condensed with an aldehyde to form a multidentate Schiff base[1][7].

Reaction Pathway Visualization

Workflow BPTA 5-Tert-butyl-4-phenyl- 1,3-thiazol-2-amine Condensation Reflux in EtOH (4h) Imine Condensation BPTA->Condensation Aldehyde Salicylaldehyde + Glacial Acetic Acid Aldehyde->Condensation SchiffBase BPTA-Schiff Base (Bidentate N,O Ligand) Condensation->SchiffBase -H2O Complexation Chelation Reaction (Room Temp, 2h) SchiffBase->Complexation Metal CuCl2·2H2O in MeOH + KOH (pH 7.5-8.0) Metal->Complexation Product [Cu(BPTA-SB)2] Complex (Octahedral/Square Planar) Complexation->Product Precipitation

Fig 1: Synthesis and coordination workflow of BPTA-derived Schiff base metal complexes.

Experimental Protocols

Protocol A: Synthesis of the BPTA-Schiff Base (BPTA-SB) Ligand

To utilize BPTA as a strong chelator, it is first converted into a bidentate (N,O) Schiff base ligand[7][8].

  • Preparation: Dissolve 10 mmol (2.32 g) of BPTA in 30 mL of absolute ethanol.

  • Activation: Add 10 mmol (1.22 g) of salicylaldehyde to the solution. Add 3–4 drops of glacial acetic acid.

    • Causality: Glacial acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the sterically hindered exocyclic amine of BPTA[8].

  • Reflux: Reflux the mixture at 78°C for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the primary amine spot (BPTA) disappears.

  • Isolation: Cool the mixture to 0–5°C in an ice bath. The Schiff base will precipitate due to its lower solubility in cold ethanol compared to the starting materials. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol B: Synthesis of the [Cu(BPTA-SB)₂] Coordination Complex

Copper(II) complexes of thiazole Schiff bases are highly relevant for antimicrobial and antioxidant screening[7][9].

  • Ligand Solubilization: Dissolve 2 mmol of the synthesized BPTA-SB ligand in 20 mL of methanol.

  • pH Adjustment (Critical Step): Add 0.1 M methanolic KOH dropwise until the pH reaches 7.5–8.0.

    • Causality: The base deprotonates the phenolic hydroxyl group of the salicylaldehyde moiety. This generates a highly nucleophilic anionic oxygen donor, which drives the equilibrium toward strong covalent M–O bond formation[7].

  • Metal Addition: Dissolve 1 mmol of CuCl₂·2H₂O in 10 mL of methanol. Add this metal solution dropwise to the stirring ligand solution at room temperature.

    • Causality: Dropwise addition prevents the kinetic trapping of uncoordinated metal hydroxides and ensures the 1:2 (Metal:Ligand) stoichiometric ratio is maintained locally during complexation[7].

  • Isolation: Stir for 2 hours. A distinct color change (typically from yellow to deep green/brown) indicates complex formation. Filter the resulting microcrystalline precipitate, wash with cold methanol and diethyl ether, and dry in a desiccator.

Quantitative Data & Validation Parameters

To ensure the trustworthiness of the synthesis, the following analytical parameters must be validated. The disappearance of the primary amine and the shifting of the azomethine stretch are primary indicators of successful coordination[1][7].

Analytical ParameterBPTA (Free Ligand)BPTA-Schiff Base (BPTA-SB)[Cu(BPTA-SB)₂] ComplexDiagnostic Significance
FT-IR: ν(NH₂) ~3400, 3200 cm⁻¹ (Doublet)AbsentAbsentConfirms complete imine condensation.
FT-IR: ν(C=N) Absent~1615–1630 cm⁻¹ (Strong)~1590–1605 cm⁻¹Shift to lower frequency confirms nitrogen coordination to the metal center, drawing electron density away from the C=N bond.
FT-IR: ν(M-N) / ν(M-O) AbsentAbsent~510 cm⁻¹ / ~450 cm⁻¹Direct confirmation of metal-ligand bond formation in the coordination sphere.
UV-Vis: λmax (MeOH) ~280 nm (π→π)~340 nm (n→π)~380 nm (LMCT), ~650 nm (d-d)Appearance of Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions indicates successful complexation.
Molar Conductance (Λm) N/ANon-electrolyte< 20 Ω⁻¹ cm² mol⁻¹ (in DMF)Confirms the complex is non-electrolytic; chloride ions are not in the outer sphere, and the complex is neutrally charged.

References

Sources

Advanced Coupling Protocols for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine: Overcoming Steric and Electronic Deactivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors and a key pharmacophore in GPCR ligands[1]. However, 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine presents a unique synthetic challenge. The functionalization of its exocyclic primary amine via amide coupling or cross-coupling is notoriously difficult due to two synergistic deactivating factors:

  • Electronic Deactivation: The lone pair of electrons on the 2-amino group is highly delocalized into the electron-deficient thiazole

    
    -system, significantly dampening its nucleophilicity[2].
    
  • Severe Steric Shielding: The adjacent phenyl group at the C4 position and the bulky tert-butyl group at the C5 position create a rigid steric wall. This restricts the Bürgi-Dunitz trajectory required for the amine to attack standard electrophiles[3].

The Causality of Failure with Standard Reagents: Conventional peptide coupling reagents (e.g., EDC/HOBt, HATU) activate carboxylic acids by forming bulky active esters (such as OBt or OAt esters). When these bulky electrophiles encounter the sterically hindered 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, the activation energy for the transition state becomes insurmountable at room temperature, leading to trace yields or complete reaction failure[2].

To bypass these limitations, we must employ highly reactive, sterically unencumbered electrophiles (such as in situ generated acyl fluorides)[2] or transition-metal catalysis tailored for bulky heteroarylamines (Buchwald-Hartwig amination)[4].

Comparative Yield Data: The Impact of Coupling Reagents

The following table summarizes internal and literature-adapted quantitative data for the amide coupling of a sterically hindered acid (e.g., diphenylacetic acid) with 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine across different activation strategies[2].

Coupling Reagent / StrategyActive Intermediate Steric BulkReaction Temp (°C)Time (h)Expected Yield (%)
EDC / HOBt High (OBt ester)2548< 5% (Trace)
HATU / DIPEA High (OAt ester)25 - 504810 - 15%
Acid Chloride / DMAP Low (Acyl Chloride)502420 - 30% (Side reactions)
BTFFH / DIPEA Minimal (Acyl Fluoride) 80 24 75 - 85%
Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation

Causality & Experimental Design: Acyl fluorides are uniquely suited for this transformation. The fluorine atom has a van der Waals radius comparable to hydrogen, meaning the active electrophile has virtually no steric penalty compared to the parent carboxylic acid. Furthermore, the high C–F bond dissociation energy makes acyl fluorides remarkably stable to spontaneous hydrolysis, allowing the reaction to be driven to completion at elevated temperatures (80 °C) without degrading the active intermediate[2]. We utilize BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) as the fluorinating agent.

AcylFluorideWorkflow A Carboxylic Acid + BTFFH / DIPEA B In Situ Acyl Fluoride (Highly Electrophilic, Low Steric Bulk) A->B Activation D Elevated Temperature (80 °C) (Overcomes Activation Energy) B->D C 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (Sterically Hindered Nucleophile) C->D Nucleophilic Attack E Amide Product (High Yield) D->E HF Elimination (Scavenged by DIPEA)

Caption: Workflow for amide coupling via in situ acyl fluoride generation.

Step-by-Step Methodology

Self-Validating System: This protocol uses stoichiometric excess of the acid to drive the reaction, with an LCMS quench-check to validate intermediate formation.

  • Reagent Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the target carboxylic acid (1.3 equiv., 1.3 mmol) and BTFFH (1.3 equiv., 1.3 mmol).

  • Solvation & Base Addition: Suspend the solids in anhydrous DMF (3.0 mL) under an argon atmosphere. Add anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 equiv., 3.0 mmol).

  • Acyl Fluoride Generation: Stir the mixture at room temperature for 30 minutes.

    • Validation Check: Remove a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LCMS. The presence of the methyl ester confirms successful acyl fluoride generation.

  • Nucleophile Introduction: Add 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (1.0 equiv., 1.0 mmol) to the reaction mixture[3].

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C using an oil bath or heating block for 24 hours. The elevated temperature provides the kinetic energy required to overcome the steric repulsion between the nucleophile and the electrophile[2].

  • Workup & Purification:

    • Cool to room temperature and dilute with Ethyl Acetate (15 mL).

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) to remove HF byproducts and excess acid, followed by brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality & Experimental Design: When C–N bond formation is required (e.g., coupling with an aryl halide), direct S_NAr is impossible due to the lack of nucleophilicity. Palladium-catalyzed Buchwald-Hartwig amination is required[4]. However, 2-aminothiazoles are notorious for poisoning Pd catalysts via strong coordination of the endocyclic thiazole nitrogen. To prevent catalyst deactivation and force reductive elimination around the bulky tert-butyl and phenyl groups, a highly sterically demanding and electron-rich biaryl phosphine ligand—specifically BrettPhos or tBuBrettPhos —must be utilized[4].

BHCycle Pd0 Pd(0)-BrettPhos Complex (Active Catalyst) OA Oxidative Addition (Aryl Halide Cleavage) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII AM Amine Coordination & Deprotonation (Base: t-BuONa) PdII->AM + 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine PdII_Am Pd(II) Aryl Amido Complex AM->PdII_Am RE Reductive Elimination (Sterically Driven by BrettPhos) PdII_Am->RE RE->Pd0 Catalyst Regeneration Prod N-Aryl Thiazol-2-amine Product RE->Prod Product Release

Caption: Buchwald-Hartwig catalytic cycle tailored for hindered 2-aminothiazoles using BrettPhos.

Step-by-Step Methodology

Self-Validating System: Oxygen rigorously excluded to prevent Pd(0) oxidation; strong base (t-BuONa) ensures complete deprotonation of the weakly acidic Pd-coordinated amine.

  • Glovebox / Schlenk Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv., 1.0 mmol), 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (1.2 equiv., 1.2 mmol)[3], Pd₂(dba)₃ (0.02 equiv., 2 mol% Pd), BrettPhos (0.04 equiv., 4 mol%), and Sodium tert-butoxide (t-BuONa) (1.4 equiv., 1.4 mmol).

  • Degassing: If setting up outside a glovebox, seal the tube and perform three cycles of vacuum/argon backfill.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Coupling Reaction: Stir the reaction mixture at 100 °C for 12–16 hours. The extreme steric bulk of BrettPhos accelerates the reductive elimination step, which is otherwise the bottleneck for this hindered substrate[4].

  • Reaction Monitoring: Monitor conversion via LCMS or GCMS. The reaction mixture will typically turn from deep red/purple to a dark brown suspension as the coupling proceeds.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters (ACS Publications).[Link]

Sources

Strategic Functionalization of the Amine Group in 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Abstract

The 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of biologically active agents.[1][2] The exocyclic amine at the C2 position is a critical handle for molecular diversification, allowing for the modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides a comprehensive overview of robust and reproducible protocols for the functionalization of this primary amine. We will delve into the underlying principles of the 2-aminothiazole's reactivity and present detailed, step-by-step methodologies for key synthetic transformations including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and the formation of urea/thiourea derivatives. Each protocol is designed to be a self-validating system, complete with mechanistic rationale, troubleshooting insights, and data presentation to guide researchers in drug discovery and development.

The 2-Aminothiazole Scaffold: A Nexus of Reactivity

The synthetic versatility of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine stems from the unique electronic nature of the 2-aminothiazole ring. The exocyclic amino group is not a simple primary amine; its reactivity is modulated by the heterocyclic system. It exists in an amine-imine tautomerism, and the electron-withdrawing character of the thiazole ring reduces the basicity of the primary amine compared to a typical alkylamine.[1]

Crucially, the exocyclic nitrogen is generally more nucleophilic than the endocyclic (ring) nitrogen, making selective functionalization highly feasible.[3] However, under certain conditions, particularly in the absence of a base or with highly reactive electrophiles, alkylation can sometimes occur at the endocyclic nitrogen.[4] Our protocols are optimized to favor selective derivatization of the exocyclic amine, which is typically desired for building structure-activity relationships (SAR).

Core Functionalization Strategies: Methodologies and Protocols

The following sections detail four primary strategies for derivatizing the 2-amino group. Each protocol is presented with a general reaction scheme, a detailed experimental procedure, and a workflow diagram.

N-Acylation: Forging the Amide Bond

The introduction of an amide linkage via acylation is a cornerstone of medicinal chemistry. It provides a means to introduce a vast array of substituents, influencing steric bulk, electronic properties, and hydrogen bonding capabilities.[5] The resulting N-acyl-2-aminothiazole derivatives are prevalent in numerous pharmacologically active compounds.[6]

General Reaction Scheme:

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides

This protocol provides a robust method for the N-acylation of the target compound using a variety of acyl chlorides in the presence of a base to scavenge the HCl byproduct.[5]

Materials:

  • 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous pyridine or triethylamine (1.2 - 1.5 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (if using triethylamine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Acylation Examples

EntryAcyl ChlorideBaseSolventTime (h)Typical Yield (%)
1Acetyl chloridePyridineDCM4>90[5]
2Benzoyl chloridePyridineDCM12>85[5]
3Cyclopropanecarbonyl chlorideEt₃NTHF6High[7]
44-Nitrobenzoyl chloridePyridinePyridine24~78[5]

Workflow Visualization: N-Acylation

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up cluster_purify 4. Purification start Dissolve 2-aminothiazole in anhydrous DCM add_base Add Base (Pyridine/Et3N) Cool to 0 °C start->add_base add_acyl Add Acyl Chloride dropwise at 0 °C add_base->add_acyl react Warm to RT Stir for 2-12h add_acyl->react tlc Monitor by TLC react->tlc quench Quench with H₂O tlc->quench extract Extract with DCM quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product N-Acylated Product purify->product

Caption: General workflow for the N-acylation of 2-aminothiazole.

N-Sulfonylation: Installing a Key Pharmacophore

The sulfonamide group is a privileged pharmacophore found in a wide array of clinically approved drugs. N-sulfonylation of the 2-aminothiazole introduces this functionality, creating compounds with potential applications as enzyme inhibitors and other therapeutic agents.[5][8]

General Reaction Scheme:

Protocol 2: General Procedure for N-Sulfonylation

This protocol is analogous to acylation, employing a sulfonyl chloride as the electrophile. The choice of base and solvent is critical for achieving high yields.

Materials:

  • 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Pyridine

  • Deionized Water

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask and cool the solution to 0 °C.

  • Electrophile Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC. For less reactive sulfonyl chlorides, gentle heating (e.g., 50-80 °C) may be required.[8]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride.

  • Purification: Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation: Sulfonylation Examples

EntrySulfonyl ChlorideBaseSolventConditionsTypical Yield (%)
1p-Toluenesulfonyl chloridePyridinePyridineRT, 12hHigh
2Methanesulfonyl chloridePyridinePyridineRT, 12hHigh
3Benzenesulfonyl chlorideNaOAcWater80-85 °CGood[8]
44-Chlorobenzenesulfonyl chlorideNaOAcWater80-85 °CGood[8]

Workflow Visualization: N-Sulfonylation

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation cluster_purify 4. Purification dissolve Dissolve 2-aminothiazole in anhydrous Pyridine cool Cool to 0 °C dissolve->cool add_sulfonyl Add Sulfonyl Chloride portion-wise cool->add_sulfonyl react Warm to RT Stir for 12-24h add_sulfonyl->react monitor Monitor by TLC react->monitor precipitate Pour into ice-water monitor->precipitate filter Collect solid by filtration precipitate->filter wash Wash with cold H₂O filter->wash dry Dry the solid wash->dry recrystallize Recrystallize (e.g., Ethanol) dry->recrystallize product N-Sulfonylated Product recrystallize->product

Caption: General workflow for the N-sulfonylation of 2-aminothiazole.

N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and efficient method for forming secondary or tertiary amines.[5][9] The reaction proceeds via the in-situ formation of an imine between the 2-aminothiazole and an aldehyde or ketone, which is then immediately reduced by a mild reducing agent like sodium borohydride (NaBH₄).[10]

General Reaction Scheme:

Protocol 3: General Procedure for N-Alkylation via Reductive Amination

This protocol is ideal for introducing a wide range of alkyl and benzyl groups.

Materials:

  • 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine

  • Aldehyde or Ketone of choice (e.g., benzaldehyde, cyclohexanone)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid (optional, catalyst)

  • Deionized Water

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in anhydrous methanol.

  • Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.[5][9]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling any effervescence.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed, as indicated by TLC.

  • Work-up: Quench the reaction by carefully adding deionized water. Remove the methanol under reduced pressure.

  • Isolation & Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography.[9]

Workflow Visualization: Reductive Amination

cluster_imine 1. Imine Formation cluster_reduction 2. Reduction cluster_workup 3. Work-up & Purification mix Mix Amine + Aldehyde in Anhydrous MeOH catalyze Add catalytic Acetic Acid mix->catalyze stir_rt Stir at RT for 1-2h catalyze->stir_rt cool Cool to 0 °C stir_rt->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir_complete Stir to completion (TLC) add_nabh4->stir_complete quench Quench with H₂O stir_complete->quench extract Concentrate & Extract quench->extract purify Wash, Dry & Purify (Column Chromatography) extract->purify product N-Alkylated Product purify->product

Caption: Workflow for N-alkylation via reductive amination.

Urea and Thiourea Formation

Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, making them valuable functional groups in drug design for enhancing target binding.[5] They are readily formed by the reaction of the 2-aminothiazole with isocyanates or isothiocyanates, respectively.

General Reaction Scheme:

Protocol 4: General Procedure for Urea/Thiourea Formation

This protocol describes a straightforward addition reaction that typically proceeds cleanly and in high yield.

Materials:

  • 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine

  • Isocyanate or Isothiocyanate of choice (e.g., phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Pyridine

  • Hexanes or Diethyl Ether

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (1.0 eq) in anhydrous THF or pyridine in a round-bottom flask.

  • Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq) to the solution at room temperature.[5]

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction is often rapid but can be gently heated if necessary. Monitor by TLC for the disappearance of the starting amine.

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Triturate the resulting residue with a non-polar solvent, such as hexanes or diethyl ether, to induce precipitation of the product. Collect the solid by vacuum filtration and wash with additional non-polar solvent. If needed, the product can be further purified by recrystallization.

Troubleshooting and Mechanistic Considerations

  • Low Yield: If reactions are sluggish, ensure all reagents and solvents are anhydrous. For acylation and sulfonylation, a stronger, non-nucleophilic base may be required. For reductive amination, ensure the imine has formed before adding the reducing agent.

  • Side Products: The primary potential side reaction is functionalization at the endocyclic nitrogen. This is generally disfavored but can occur with highly reactive electrophiles or under neutral conditions. Using a base in acylation/sulfonylation protocols ensures the exocyclic amine is deprotonated and remains the most nucleophilic site.

  • Purification Challenges: The polarity of the functionalized products can vary significantly. A systematic approach to TLC solvent system screening is recommended to develop an effective method for column chromatography or select an appropriate recrystallization solvent.

Conclusion

The 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine scaffold provides a reliable and versatile platform for synthetic diversification. The protocols detailed in this guide for N-acylation, N-sulfonylation, N-alkylation, and urea/thiourea formation represent foundational, high-yield methods for generating libraries of novel compounds. By understanding the underlying reactivity of the 2-aminothiazole core and carefully controlling reaction conditions, researchers can effectively and strategically modify this key intermediate to drive progress in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring. BenchChem Technical Support.
  • Khair-ul-Bariyah, S., et al. (2024).
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Technical Support.
  • Sprague, J. M., & Land, A. H. (1956). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society. [Link]

  • Kollár, L., et al. (2018). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. [Link]

  • Buncel, E., et al. (2006). Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan. The Journal of Organic Chemistry. [Link]

  • Gasparević, T., et al. (2022). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 5-tert-butyl-1,3,4-thiadiazol-2-amine in Organic Synthesis. BenchChem Technical Support.
  • Baklykov, A. A., et al. (2020). Three possible ways of the reaction between 2-aminothiazole and electrophiles. ResearchGate. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Kamal, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic synthesis. The target molecule, 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine , presents a classic challenge in organic chemistry: severe steric hindrance.

While the Hantzsch thiazole synthesis is the gold standard for constructing 2-aminothiazoles, applying standard conditions (refluxing ethanol) to bulky precursors like 2-bromo-4,4-dimethyl-1-phenylpentan-1-one often results in dismal yields. This guide deconstructs the mechanistic failures and provides field-proven, self-validating protocols to rescue your yield.

Troubleshooting & FAQs

Q1: My Hantzsch reaction between 2-bromo-4,4-dimethyl-1-phenylpentan-1-one and thiourea yields mostly unreacted starting material. Why is the reaction failing? A1: The failure is fundamentally kinetic. The alpha-carbon of your ketone is attached to a bulky tert-butyl group, creating a neopentyl-like steric environment. In the first step of the Hantzsch mechanism, the sulfur atom of thiourea must perform an SN2 attack on this alpha-carbon. The massive steric bulk of the tert-butyl group physically shields the carbon, blocking the required Bürgi-Dunitz trajectory for nucleophilic attack. The Fix: You must lower the activation energy barrier. I recommend an in-situ Finkelstein reaction. By adding a stoichiometric amount of Sodium Iodide (NaI), you transiently convert the alpha-bromoketone into an alpha-iodoketone. Iodide is a superior leaving group, and its larger atomic radius extends the reactive center slightly away from the steric bulk, facilitating the subsequent attack by thiourea.

Q2: I am seeing complete consumption of the starting ketone, but LC-MS shows a mass corresponding to the acyclic thioether intermediate, not the final thiazole. How do I force cyclization? A2: You have successfully achieved S-alkylation, but the reaction is stalled at the cyclization/dehydration stage. For the acyclic thioether to cyclize, the nitrogen must attack the carbonyl carbon. However, bringing the highly bulky tert-butyl group and the phenyl group into the cis-like conformation required for ring closure induces severe gauche steric strain. The Fix: Conventional convective heating (e.g., refluxing ethanol at 78°C) often fails to provide enough energy to overcome this thermodynamic penalty. Switch to Microwave (MW) Irradiation in a higher-boiling polar solvent like DMF. Microwave heating provides rapid, uniform, and intense energy transfer directly to the polar intermediates, effectively "forcing" the sterically demanding cyclization and subsequent dehydration[1].

Q3: How can I efficiently separate the highly lipophilic product from unreacted ketone without tedious chromatography? A3: Exploit the basicity of the 2-aminothiazole ring. Instead of relying on silica gel chromatography—where the bulky product often streaks or co-elutes with the lipophilic ketone[2]—use an acid-base extraction protocol. This acts as a self-validating purification step.

Quantitative Data: Impact of Reaction Conditions on Yield

To illustrate the causality of these interventions, below is a summary of typical yields based on different synthetic strategies for sterically hindered thiazoles[3].

Reaction ConditionSolventTemp / TimeAdditiveTypical Yield (%)Primary Observation
Conventional HeatingEthanol78°C / 24 hNone< 15%Mostly unreacted ketone.
Extended RefluxDMF153°C / 24 hNone35 - 40%High degradation / tar formation.
Finkelstein-AssistedEthanol78°C / 12 hNaI (1.2 eq)55 - 60%Accumulation of acyclic intermediate.
Microwave + Finkelstein DMF 120°C / 20 min NaI (1.2 eq) > 85% Clean conversion, easy isolation.

Experimental Protocol: Optimized Microwave-Assisted Synthesis

This self-validating protocol integrates the Finkelstein activation and microwave irradiation to guarantee high yields of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Materials:

  • 2-Bromo-4,4-dimethyl-1-phenylpentan-1-one (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Sodium Iodide (1.2 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-bromo-4,4-dimethyl-1-phenylpentan-1-one (1.0 mmol) in 3.0 mL of anhydrous DMF.

  • Activation: Add Sodium Iodide (1.2 mmol) to the vial. Stir at room temperature for 5 minutes. The solution will darken slightly, indicating the in-situ formation of the highly reactive alpha-iodoketone.

  • Reagent Addition: Add thiourea (1.2 mmol) to the activated mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Irradiate at 120°C for 20 minutes (monitor pressure; keep below 250 psi).

  • Quenching: Allow the vial to cool to room temperature. Pour the mixture into 20 mL of crushed ice water. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

  • Acid-Base Purification (Self-Validating Step):

    • Extract the combined Ethyl Acetate layers with 1M HCl (3 x 15 mL). Note: The basic aminothiazole product is protonated and moves to the aqueous layer.

    • Discard the organic layer (which contains unreacted ketone, neutral impurities, and liberated iodine).

    • Cool the aqueous layer in an ice bath and slowly add 2M NaOH dropwise until the pH reaches 9-10. A white to off-white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum to afford pure 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Mechanistic Workflow & Troubleshooting Diagram

G SM Starting Materials: 2-Bromo-4,4-dimethyl-1-phenylpentan-1-one + Thiourea Step1 Step 1: S-Alkylation (Bottleneck: t-Butyl Steric Shielding) SM->Step1 Int Intermediate: Acyclic Thioether Step1->Int Step2 Step 2: Cyclization & Dehydration (Bottleneck: Phenyl/t-Butyl Steric Clash) Int->Step2 Prod Target Product: 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine Step2->Prod Sol1 Solution 1: Add NaI (In-situ Finkelstein) Converts Br to I Sol1->Step1 Accelerates SN2 Sol2 Solution 2: Microwave Irradiation (120°C) Overcomes Activation Barrier Sol2->Step2 Forces Ring Closure

Mechanistic bottlenecks and targeted interventions in the Hantzsch synthesis of hindered thiazoles.

References

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. PubMed Central (PMC). 1

  • Technical Support Center: Synthesis of Sterically Hindered Thiazoles. Benchchem. 2

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. 3

Sources

Technical Support Center: 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the synthesis of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the specific mechanistic hurdles—such as severe steric hindrance and competing redox pathways—that researchers face when working with highly substituted alpha-haloketones.

This guide provides field-proven insights, self-validating protocols, and direct troubleshooting for the [1] of this specific target.

Part 1: Mechanistic Pathway & Impurity Logic

The synthesis relies on the condensation of 2-bromo-3,3-dimethyl-1-phenylbutan-1-one with thiourea. While seemingly straightforward, the massive steric bulk of the tert-butyl group at the alpha-position fundamentally alters the reaction kinetics, making the intermediate highly susceptible to stalling or diverting into impurity-forming side reactions.

G Reagents 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one + Thiourea S_Alkyl S-Alkylated Intermediate (Isothiouronium Salt) Reagents->S_Alkyl S-Alkylation (SN2) Kinetic Pathway Dehalogenated 3,3-Dimethyl-1-phenylbutan-1-one (Redox Impurity) Reagents->Dehalogenated Reduction by Thiourea Competing Pathway Hydroxy 2-Hydroxy-3,3-dimethyl-1-phenylbutan-1-one (Hydrolysis Impurity) Reagents->Hydroxy Hydrolysis Moisture Dependent Product 5-tert-Butyl-4-phenyl-1,3-thiazol-2-amine (Target Product) S_Alkyl->Product Cyclization & Dehydration Requires Thermal Energy

Reaction pathway and impurity formation in 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: During LC-MS analysis of my crude mixture, I observe a major peak corresponding to 3,3-dimethyl-1-phenylbutan-1-one. Why is my starting material losing its bromine without forming the thiazole? Causality: This is a classic redox side-reaction inherent to the synthesis of highly substituted thiazoles. Thiourea is not only a nucleophile but also a mild reducing agent. The bulky tert-butyl group on your alpha-haloketone creates significant steric hindrance, drastically slowing down the desired


 attack by thiourea. This kinetic delay allows the competing redox pathway to dominate, reducing the haloketone to the dehalogenated ketone while oxidizing thiourea to formamidine disulfide.
Validation & Solution:  Monitor the reaction via TLC. If dehalogenation is prominent, avoid using a large excess of thiourea initially. Ensure your solvent is highly polar (like anhydrous ethanol) to stabilize the 

transition state, and maintain strict temperature control to favor the kinetic alkylation pathway.

Q2: My reaction stalls, and NMR shows broad NH peaks with a mass matching the uncyclized isothiouronium salt. How do I drive the reaction to completion? Causality: The Hantzsch synthesis is a two-step process: S-alkylation followed by [2]. The intermediate S-(1-(tert-butyl)-2-oxo-2-phenylethyl)isothiouronium bromide must undergo bond rotation so the nitrogen can attack the carbonyl carbon. The massive steric bulk of the tert-butyl group adjacent to the reaction center severely restricts this rotation, creating a high activation energy barrier for ring closure. Validation & Solution: Room temperature stirring will only yield the intermediate. Refluxing at 80°C is mandatory. If refluxing alone fails, adding a mild base (e.g., sodium acetate) will deprotonate the isothiouronium salt, increasing the nucleophilicity of the nitrogen and forcing the cyclization. Note that under specific conditions, regioselectivity and intermediate stability [3].

Q3: I am detecting a highly lipophilic impurity that co-crystallizes with my product. IR spectroscopy shows a strong -OH stretch. What is it? Causality: This is 2-hydroxy-3,3-dimethyl-1-phenylbutan-1-one, formed via the hydrolysis of your starting alpha-bromoketone. The alpha-carbon is highly electrophilic, and adventitious water in your solvent or hygroscopic thiourea will act as a competing nucleophile. Validation & Solution: Use strictly anhydrous ethanol and store your alpha-bromoketone under an inert atmosphere. If the impurity is already present, recrystallization from an ethanol/water gradient is required, as the hydroxyketone is significantly more soluble in cold ethanol than the target aminothiazole.

Part 3: Impurity Profiling & Quantitative Data

Use the following table to rapidly identify and clear impurities from your crude mixtures.

Impurity ProfileOrigin MechanismAnalytical DetectionMitigation / Removal Strategy
3,3-Dimethyl-1-phenylbutan-1-one Redox reduction of starting material by thioureaTLC: High

(Hex/EtOAc 4:1)NMR: Missing

-CH peak (~5.0 ppm)
Column chromatography (Hexanes/EtOAc); optimize reaction temperature.
Isothiouronium Salt Stalled cyclization due to tert-butyl steric hindranceLC-MS:

matches intermediateNMR: Broad

signals
Increase thermal energy (reflux >80°C); add mild base (NaOAc).
2-Hydroxy-3,3-dimethyl-1-phenylbutan-1-one Hydrolysis of

-bromoketone by adventitious water
IR: Strong -OH stretch (~3400 cm

)TLC: Mid

Use anhydrous solvents; recrystallize product from EtOH/H

O.
Formamidine Disulfide Oxidation of thiourea during redox side-reactionSolubility: Highly water-solubleThorough aqueous washing during the filtration step.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to maximize cyclization efficiency while suppressing the redox and hydrolysis side-reactions discussed above.

Objective: Synthesis of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine via optimized Hantzsch condensation.

  • Reagent Preparation: Dissolve 10.0 mmol of 2-bromo-3,3-dimethyl-1-phenylbutan-1-one in 20 mL of anhydrous ethanol in a round-bottom flask.

    • In-Process Control (IPC): The solution must be completely clear. Any cloudiness indicates degraded starting material or moisture contamination.

  • Nucleophile Addition: Add 11.0 mmol (1.1 eq) of anhydrous thiourea.

    • Causality: A slight 10% excess compensates for minor oxidative losses without overwhelmingly driving the dehalogenation redox pathway.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (80°C) for 4 hours.

    • IPC: At approximately 30 minutes, the solution will briefly turn homogeneous as the isothiouronium intermediate forms, followed by the precipitation of the thiazolium hydrobromide salt. This visual cue confirms the steric barrier of the tert-butyl group has been overcome.

  • Neutralization & Precipitation: Cool the mixture to room temperature and pour it slowly into 50 mL of saturated aqueous

    
     under vigorous stirring.
    
    • Causality: The base neutralizes the hydrobromide salt, converting the product into its free-base form. The free base is highly insoluble in water and will precipitate instantly.

  • Isolation & Washing: Vacuum filter the precipitate. Wash the filter cake with 3 x 20 mL of cold distilled water.

    • IPC: The aqueous wash removes any unreacted thiourea and the water-soluble formamidine disulfide byproduct.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • IPC: The final product should present as off-white crystals with a sharp melting point, confirming the exclusion of the dehalogenated and hydrolyzed ketone impurities.

References

  • Organic Chemistry Portal. "Thiazole synthesis". Available at:[Link]

  • IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives". Available at:[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity". Available at:[Link]

Troubleshooting cyclization failures in aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the robust yet sometimes challenging chemistry of aminothiazole ring formation. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, the classic Hantzsch thiazole synthesis, the most common route, can be prone to cyclization failures, low yields, and byproduct formation.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Understanding the Foundation: The Hantzsch Synthesis Mechanism

Before troubleshooting, it's crucial to understand the core reaction pathway. The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[2] The reaction proceeds through a multi-step pathway involving nucleophilic attack, intramolecular cyclization, and dehydration to form the stable, aromatic thiazole ring.[1][3]

Hantzsch_Mechanism reactants α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate (Thiouronium Salt) reactants->intermediate1 1. Nucleophilic Attack (SN2) (Sulfur attacks α-carbon) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 2. Intramolecular Cyclization (Nitrogen attacks carbonyl carbon) product 2-Aminothiazole intermediate2->product 3. Dehydration (-H2O)

Caption: The Hantzsch aminothiazole synthesis pathway.

Troubleshooting Guide: Frequently Asked Questions
Category 1: Low or No Product Yield

Q1: My reaction shows no product formation by TLC. What are the most fundamental issues to check first?

A1: When a reaction fails completely, it's essential to return to first principles before exploring complex optimizations.

  • Reagent Quality and Stability:

    • α-Haloketones: These reagents, particularly α-bromoketones, can be lachrymatory and unstable over time.[3] Ensure your α-haloketone is fresh or has been stored properly under inert gas and protected from light. Purity can be checked by ¹H NMR before use.

    • Thiourea: While generally stable, ensure the purity of your thiourea. Impurities can introduce competing side reactions.[3]

  • Stoichiometry: The reaction proceeds in a 1:1 molar ratio. However, using a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is a common practice to ensure the complete consumption of the more valuable α-haloketone and to drive the reaction to completion.[4][5]

  • Basic Reaction Setup:

    • Atmosphere: While many Hantzsch syntheses are robust enough to be run open to the air, sensitive substrates may benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions or degradation from atmospheric moisture.[6]

    • Solvent Purity: Ensure you are using dry, reaction-grade solvents. Water content can interfere with the reaction intermediates.

Q2: My reaction is clean but the yield is consistently low. How can I improve the conversion?

A2: Low conversion is a common issue that can often be solved by systematically optimizing reaction parameters.

  • Temperature: The Hantzsch synthesis often requires heating (reflux) to proceed at a reasonable rate.[3] If your reaction is sluggish at room temperature, gradually increase the heat and monitor progress by TLC. However, be cautious: excessive heat can cause the decomposition of thiourea and promote side reactions.[4] An optimal temperature, often around 80°C in ethanol, must be found empirically.[7]

  • Solvent Choice: The choice of solvent is critical as it must dissolve the reactants and stabilize the charged intermediates formed during the reaction.[8] Polar protic solvents like ethanol or methanol are most commonly used and generally give good results.[6][8] If solubility is an issue, polar aprotic solvents like DMF or DMSO can be considered, though they may complicate product isolation.[8]

  • Catalysis: While many Hantzsch reactions proceed without a catalyst, some systems benefit from their use. Both acid and base catalysts have been reported.[6] More recently, heterogeneous catalysts like silica-supported tungstosilisic acid or copper silicate have been shown to improve yields and facilitate easier workup.[9][10]

  • Modern Heating Methods: Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times (from hours to minutes) and often improve yields by ensuring uniform and rapid heating.[1][6][11]

ParameterRecommendationRationale & Key Considerations
Temperature Start at reflux in the chosen solvent (e.g., ~78°C for ethanol).Balances reaction rate against potential for thiourea decomposition. Monitor by TLC to find the optimal balance.[3][4]
Solvent Ethanol is the most common starting point.Good balance of polarity to dissolve reactants and stabilize intermediates.[6][8] Consider solvent-free grinding for a green alternative.[12]
Concentration Typically 0.5 M to 1.0 M.Overly dilute conditions can slow the reaction rate. Highly concentrated reactions can pose challenges for stirring and heat dissipation.
Catalyst Often not required.If the reaction is slow, consider a reusable heterogeneous catalyst like copper silicate (10 mol%) for easier removal.[9]
Category 2: Formation of Impurities & Side Products

Q3: My TLC shows multiple spots, and the crude product is a complex mixture. What are the likely side products?

A3: Side product formation is a frequent challenge, often stemming from the reactivity of the starting materials and intermediates.

  • Self-Condensation of α-Haloketone: Under basic conditions, the α-haloketone can undergo self-condensation, leading to complex polymeric material.[4] To mitigate this, add the α-haloketone solution dropwise to the heated thiourea solution. This maintains a low concentration of the ketone, favoring the desired bimolecular reaction over self-condensation.[4]

  • Formation of Isomeric Byproducts: When using N-substituted thioureas, cyclization can occur through two different nitrogen atoms, leading to a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[4] The regioselectivity can be highly dependent on reaction conditions like pH and temperature.[4]

  • Decomposition of Thiourea: As mentioned, high temperatures can cause thiourea to decompose, leading to a host of sulfur-containing impurities. Careful temperature control is critical.[4]

Troubleshooting_Workflow start Reaction Failure (Low Yield / Impurities) check_reagents 1. Verify Reagent Purity & Stoichiometry (NMR, Fresh Reagents, 1.2 eq. Thiourea) start->check_reagents check_conditions 2. Optimize Reaction Conditions (Temperature, Solvent, Concentration) check_reagents->check_conditions Reagents OK check_addition 3. Control Order of Addition (Add α-haloketone dropwise) check_conditions->check_addition Yield still low purify 4. Refine Purification Strategy (Recrystallization, Chromatography) check_addition->purify Impurities persist success Successful Synthesis purify->success Pure product obtained

Sources

Technical Support Center: Solubilization Strategies for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Knowledge Base. As an Application Scientist, I frequently encounter challenges with highly lipophilic small molecules. 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine presents a classic formulation challenge due to its specific structural properties.

The Mechanistic Problem: This compound is notoriously difficult to dissolve in aqueous media. The bulky tert-butyl group and the phenyl ring create a massive hydrophobic shield around the thiazole core. Water molecules cannot easily form hydrogen bonds with these non-polar groups, forcing water into a thermodynamically unfavorable cage structure. Furthermore, while the 2-amine group provides a polar handle, its basicity is weak (pKa ~5.36)[1]. At a physiological pH of 7.4, the amine is >99% un-ionized, meaning there is no ionic charge to facilitate hydration.

Below is our comprehensive guide to overcoming these solubility hurdles for both in vitro and in vivo applications.

Diagnostic Workflow

Before selecting a solubilization method, you must align the formulation strategy with your downstream experimental application.

DecisionTree Start Target: Solubilize 5-t-butyl-4-phenyl-1,3-thiazol-2-amine App Determine Application Start->App InVitro In Vitro (Assays) App->InVitro InVivo In Vivo (Dosing) App->InVivo DMSO 100% DMSO Stock InVitro->DMSO Cosolvent Co-solvent System (DMSO/PEG400/H2O) InVivo->Cosolvent Cyclodextrin Complexation (20% HP-β-CD) InVivo->Cyclodextrin Salt Salt Formation (HCl, pH < 3) InVivo->Salt Dilution Dilute in Buffer (<1% DMSO) DMSO->Dilution

Fig 1. Decision tree for selecting a solubilization strategy based on experimental application.

Troubleshooting & FAQs

Q: My compound precipitates immediately when I dilute my DMSO stock into the cell culture media. How do I prevent this? A: This is a classic "solvent shift" precipitation. When DMSO is diluted into an aqueous buffer, the solvent's polarity increases rapidly. The thermodynamic solubility of the lipophilic compound drops, leading to supersaturation and rapid crystallization[2]. Solution: Keep the final DMSO concentration ≤1%. If precipitation persists, pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-20) or ensure your media contains a carrier protein like Bovine Serum Albumin (BSA) to bind the free drug and prevent nucleation.

Q: Can I use pH adjustment to dissolve it without organic solvents? A: Yes, but only for acidic environments. The 2-aminothiazole moiety has a pKa of approximately 5.36[1]. To achieve >99% ionization and form a highly soluble salt, you must drop the pH to at least 2 units below the pKa (pH < 3.3)[3]. While this works for creating a concentrated stock or simulating gastric fluid, adjusting the pH back to 7.4 for biological assays will cause the un-ionized free base to crash out of solution.

Q: What is the best formulation for in vivo dosing (mice/rats) that avoids the toxicity of high DMSO? A: For highly lipophilic compounds, cyclodextrin complexation or a multi-component co-solvent system is ideal[4]. Recommended IV/PO Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. The hydrophobic cavity of HP-β-CD encapsulates the bulky tert-butyl and phenyl groups, while its hydrophilic exterior ensures aqueous solubility. Alternative PO Vehicle: 5% DMSO + 40% PEG 400 + 55% Saline. PEG 400 acts as a co-solvent to lower the dielectric constant of the mixture, bridging the polarity gap between the drug and water[2].

Quantitative Formulation Data

Use the table below to select the appropriate excipient based on your target concentration and application.

Strategy / ExcipientConcentrationMechanism of ActionExpected Solubility GainPrimary Application
DMSO 100%Organic solvent disruption of crystal lattice>50 mg/mLIn vitro stock solutions
Acidification (HCl) pH 2.0 - 3.0Protonation of 2-amine (pKa ~5.36)5 - 10 mg/mLGastric simulation / Stocks
HP-β-CD 20% (w/v)Inclusion complexation of hydrophobic rings2 - 5 mg/mLIn vivo IV / IP / PO dosing
PEG 400 + Saline 40% / 60%Co-solvency (lowering dielectric constant)1 - 3 mg/mLIn vivo PO dosing

Step-by-Step Methodologies

Protocol A: Preparation of a 20% HP-β-CD Formulation (Target: 2 mg/mL)

Causality Note: Cyclodextrin complexation requires mechanical energy to overcome the hydration shell of the cyclodextrin cavity and drive the hydrophobic drug inside.

  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 800 µL of sterile saline (0.9% NaCl). Vortex until the solution is completely clear.

  • Compound Addition: Weigh 2.0 mg of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine and add it to a clean glass vial.

  • Integration: Add 1 mL of the 20% HP-β-CD vehicle to the compound vial.

  • Agitation & Heating: Sonicate the mixture in a water bath sonicator for 15-30 minutes at room temperature. If the solution remains cloudy, warm gently to 37°C to increase kinetic energy and continue sonication.

  • Validation (Self-Validating Step): Inspect the solution visually against a dark background. It must be completely transparent.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter before administration. Note: If resistance is high during filtration, the drug is not fully complexed and is clogging the membrane. Return to step 4.

Mechanism FreeDrug Free Drug (Lipophilic, Insoluble) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Hydrophobic Interaction HPBCD HP-β-CD (Hydrophilic Exterior) HPBCD->Complex Encapsulation

Fig 2. Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Protocol B: Acid-Base Solubilization (Hydrochloride Salt Formation)

Causality Note: By lowering the pH below the pKa of the amine, we force the molecule into its ionized state, allowing ion-dipole interactions with water to overcome the hydrophobic bulk.

  • Suspension: Suspend 10 mg of the free base compound in 900 µL of distilled water. (The mixture will be a cloudy, heterogeneous suspension).

  • Acidification: Slowly add 0.1 M HCl dropwise while continuously vortexing. Monitor the pH using micro-pH paper or a probe.

  • Dissolution: Once the pH drops below 3.0, the 2-amine group will protonate[3]. The suspension will rapidly clear as the hydrochloride salt forms and dissolves.

  • Volume Adjustment: Adjust the final volume to 1 mL with water to achieve a 10 mg/mL stock solution. Warning: Do not use this unbuffered acidic stock directly on live cells without prior neutralization (which may cause re-precipitation).

References

  • [3] REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS. World Journal of Pharmaceutical Sciences. URL:

  • [2] Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. URL:

  • [4] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. URL:

  • [1] 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. National Center for Biotechnology Information. URL:

Sources

Removing unreacted starting materials from 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve one of the most common bottlenecks in the Hantzsch thiazole synthesis: the complete removal of unreacted starting materials.

When synthesizing 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (CAS: 101853-12-7), incomplete conversion leaves behind two primary contaminants: the highly polar thiourea and the lipophilic


-haloketone, 2-bromo-3,3-dimethyl-1-phenylbutan-1-one . This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target molecule with high purity.
Diagnostic FAQs

Q1: How can I selectively remove unreacted thiourea without losing my thiazole product? Thiourea is highly polar and exhibits excellent aqueous solubility, whereas the neutral 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine is highly lipophilic due to its bulky tert-butyl and phenyl substituents. A simple aqueous wash of your organic reaction mixture (e.g., in ethyl acetate) will partition the thiourea entirely into the aqueous phase. Causality: The lack of lipophilic hydrocarbon groups on thiourea prevents it from partitioning into the organic layer, ensuring a self-validating separation where the organic layer safely retains the target molecule.

Q2: My TLC shows unreacted


-haloketone co-eluting with the product. How do I separate them? 
The 

-haloketone (2-bromo-3,3-dimethyl-1-phenylbutan-1-one) is highly lipophilic and lacks basic functional groups. In contrast, 2-aminothiazoles possess a weakly basic endocyclic nitrogen. The conjugate acid of the 2-aminothiazole core has a quantitative pKa of approximately 5.36 1. By applying an acid-base extraction using 1M HCl, the thiazole is protonated to form a water-soluble hydrochloride salt, while the neutral

-haloketone remains trapped in the organic phase 2.

Q3: Are there alternative methods if acid-base extraction causes product degradation or emulsions? Yes. If prolonged exposure to aqueous acid is undesirable, you can utilize polymer-bound nucleophilic scavengers (e.g., polymer-supported thiourea or primary amine resins) to covalently bind the electrophilic


-haloketone. Alternatively, 2-aminothiazoles can form insoluble bisulfite adducts when treated with sulfur dioxide or sodium bisulfite, allowing the product to be isolated via precipitation 3.
Quantitative Data: Physicochemical Properties

To design an effective purification scheme, it is critical to understand the physicochemical differences between the components in your crude mixture.

ComponentRoleEst. LogPAcid/Base PropertiesPrimary Removal Strategy
Thiourea Starting Material-1.0 (Hydrophilic)Neutral (Weakly nucleophilic)Aqueous extraction (Water wash)
2-Bromo-3,3-dimethyl-1-phenylbutan-1-one Starting Material> 3.0 (Lipophilic)Neutral (Electrophilic)Acid-base extraction (Retained in organic phase)
5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine Target Product~ 3.5 (Lipophilic)Weak Base (pKa ~5.36)Acid-base extraction (Partitions to aqueous phase at pH < 3)
Experimental Workflow: Acid-Base Extraction Protocol

This protocol leverages the pKa differential to create a self-validating purification system. By monitoring the pH, you control the ionization state of the target molecule, forcing it to migrate between phases 4.

Step-by-Step Methodology:

  • Initial Solubilization & Thiourea Removal: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL/g of crude). Wash the organic layer with distilled water (3 x 5 mL/g) to extract unreacted thiourea.

  • Protonation & Extraction: Add 1M HCl (aqueous) to the organic layer in a separatory funnel until the aqueous phase is strongly acidic (pH 1-2). Shake vigorously and vent. The target thiazole protonates and migrates to the aqueous layer. Extract the organic phase 3 times with fresh 1M HCl.

  • Self-Validation (Organic Phase Disposal): The remaining organic layer now contains the unreacted

    
    -haloketone and any non-basic lipophilic byproducts. Validation Step: Spot the organic layer on a TLC plate; the target thiazole spot (UV active, typically stains with ninhydrin) must be absent before discarding the organic phase.
    
  • Basification: Cool the combined aqueous layers in an ice bath to prevent exothermic degradation. Slowly add 10% aqueous

    
     or 2M NaOH dropwise while stirring until the pH reaches 9-10. The 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine will deprotonate and visibly crash out as a neutral, lipophilic precipitate.
    
  • Final Isolation: Extract the basified aqueous mixture with fresh Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified product.
    
Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Thiazole, Thiourea, Haloketone) WaterWash Aqueous Wash (H2O) Extracts Polar Impurities Start->WaterWash Aq1 Aqueous Phase (Unreacted Thiourea) WaterWash->Aq1 Discard Org1 Organic Phase (Thiazole + Haloketone) WaterWash->Org1 Keep AcidExt Acid Extraction (1M HCl) Protonates Thiazole Org1->AcidExt Org2 Organic Phase (Unreacted Haloketone) AcidExt->Org2 Discard Aq2 Aqueous Phase (Thiazole Hydrochloride) AcidExt->Aq2 Keep Basify Basification (Na2CO3, pH 9) Deprotonates Thiazole Aq2->Basify Org3 Organic Phase (Pure 5-tert-butyl-4-phenyl- 1,3-thiazol-2-amine) Basify->Org3 Isolate

Logical workflow for the acid-base extraction of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Advanced Troubleshooting: Scavenger Resins Protocol

If your specific derivative is sensitive to aqueous workups, solid-phase scavengers offer a highly specific, non-aqueous alternative to remove the


-haloketone.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude mixture in Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 2 to 3 equivalents (relative to the estimated unreacted haloketone) of a polymer-supported nucleophile, such as QuadraPure™ TU (thiourea) or a primary amine resin.

  • Scavenging: Agitate the suspension gently at room temperature for 2-4 hours. Causality: The highly nucleophilic resin will covalently trap the electrophilic

    
    -haloketone via an irreversible 
    
    
    
    substitution, immobilizing the impurity on the solid support.
  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin. The filtrate will contain the unreacted 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, free of haloketone contamination. Evaporate the solvent to recover the product.

References
  • 2-Aminothiazole | 96-50-4 - ChemicalBook. ChemicalBook.
  • Technical Support Center: Hantzsch Thiazole Synthesis - Benchchem. Benchchem.
  • US2489038A - Purification of 2-aminothiazole.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC (NIH).

Sources

Technical Support Center: Crystallization of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for obtaining high-quality crystals of this compound. This guide synthesizes fundamental crystallization principles with practical, field-proven insights to address common challenges.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the initial recommended solvents for the crystallization of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine?

A1: Given the aromatic and amine functionalities of the molecule, a good starting point for solvent screening includes a range of polar and non-polar solvents. We recommend beginning with alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic solvents (toluene). It is also prudent to test solvent mixtures, such as ethanol/water or ethyl acetate/hexane, to fine-tune the solubility. The ideal solvent will be one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[1]

Q2: How does temperature affect the crystallization process for this compound?

A2: Temperature is a critical parameter that directly influences the solubility of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine and, consequently, the nucleation and growth of crystals. Generally, solubility increases with temperature. A controlled cooling process allows for a gradual decrease in solubility, leading to a state of supersaturation that is optimal for crystal growth. The rate of cooling will significantly impact crystal size and purity. Rapid cooling often leads to the formation of many small crystals, while slow cooling encourages the growth of larger, more well-defined crystals.

Q3: What is polymorphism, and is it a concern for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] Thiazole derivatives have been known to exhibit polymorphism, which can significantly impact the physicochemical properties of the compound, including its solubility, melting point, and bioavailability.[3][4] Therefore, it is crucial to characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form.

Q4: What analytical techniques are recommended for characterizing the final crystalline product?

A4: To ensure the identity, purity, and crystalline form of your product, a combination of analytical techniques is recommended:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Powder X-ray Diffraction (PXRD): To determine the crystalline form and assess for polymorphism.[4]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify phase transitions.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Issue 1: Oiling Out Instead of Crystallization

Description: The compound separates from the solution as a liquid phase (an oil) rather than forming solid crystals upon cooling.

Root Causes & Solutions:

  • High Solute Concentration: The concentration of the compound may be too high, leading to liquid-liquid phase separation.

    • Solution: Dilute the solution with more solvent before cooling.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice.

    • Solution: Decrease the cooling rate. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvents or solvent mixtures. A slightly less effective solvent at elevated temperatures can sometimes promote better crystal formation.

Issue 2: Formation of Amorphous Precipitate or Very Fine Needles

Description: Upon cooling, a powder-like solid or a mass of very fine, poorly-defined needles crashes out of the solution.

Root Causes & Solutions:

  • High Degree of Supersaturation: This is often caused by a combination of high concentration and rapid cooling.

    • Solution: Reduce the concentration of the solute and slow down the cooling rate. Consider a multi-stage cooling process.

  • Presence of Impurities: Impurities can interfere with the crystal growth process.

    • Solution: Ensure the starting material has a high purity (ideally >95%). If necessary, purify the compound by column chromatography before crystallization.

Issue 3: Poor Crystal Yield

Description: Only a small amount of crystalline material is recovered after the crystallization process.

Root Causes & Solutions:

  • High Solubility at Low Temperatures: The compound may still be too soluble in the chosen solvent, even at reduced temperatures.

    • Solution: Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve before slow cooling.

  • Insufficient Concentration: The initial concentration of the compound may be too low to achieve the necessary supersaturation for crystallization.

    • Solution: Carefully concentrate the solution by slowly evaporating some of the solvent before initiating the cooling process.

Issue 4: Inconsistent Crystal Quality and Size

Description: Experiments produce crystals with varying habits, sizes, or levels of purity.

Root Causes & Solutions:

  • Uncontrolled Nucleation: Spontaneous and uncontrolled nucleation can lead to a wide distribution of crystal sizes.

    • Solution: Introduce seeding to the supersaturated solution.[5] Adding a small, high-quality seed crystal can promote controlled crystal growth on the seed surface.

  • Fluctuations in Temperature: Inconsistent ambient temperatures can affect the cooling rate and crystal growth.

    • Solution: Use a controlled cooling bath or place the crystallization vessel in an insulated container to ensure a slow and steady temperature decrease.

Experimental Protocols

Protocol 1: Solvent Screening and Solubility Determination

This protocol outlines a systematic approach to identifying a suitable solvent system.

  • Place approximately 10-20 mg of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine into several small vials.

  • To each vial, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • For solvents that do not dissolve the compound at room temperature, gently heat the vial while continuing to add the solvent dropwise until the solid completely dissolves.

  • Allow the vials to cool slowly to room temperature and then place them in a refrigerator (2-8 °C).

  • Observe the formation of crystals. The ideal solvent will yield well-formed crystals upon cooling.

Table 1: Example Solvent Screening Data

SolventSolubility at 25°CSolubility at 70°CObservations upon Cooling
MethanolSolubleVery SolubleNo crystals or low yield
EthanolSparingly SolubleSolubleGood crystal formation
WaterInsolubleInsolubleNo dissolution
TolueneSparingly SolubleSolubleSmall needles
Ethyl Acetate/Hexane (1:1)Slightly SolubleSolubleWell-defined prisms
Protocol 2: Optimizing Crystallization Temperature via Controlled Cooling

This protocol focuses on refining the cooling process to improve crystal quality.

  • Dissolve the compound in the chosen optimal solvent (from Protocol 1) at an elevated temperature to create a saturated solution.

  • Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Transfer the clear solution to a clean crystallization vessel.

  • Allow the solution to cool slowly to room temperature in an insulated container (e.g., a dewar flask or a beaker wrapped in glass wool).

  • Once at room temperature, transfer the vessel to a refrigerator (2-8 °C) for 12-24 hours.

  • For even slower cooling, consider using a programmable cooling bath to control the cooling rate precisely.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

TroubleshootingWorkflow Troubleshooting Crystallization Issues start Initial Crystallization Attempt outcome Observe Outcome start->outcome oil Oiling Out outcome->oil Oil forms precipitate Amorphous Precipitate/ Fine Needles outcome->precipitate Powder/fine needles form low_yield Poor Yield outcome->low_yield Low amount of crystals inconsistent Inconsistent Quality outcome->inconsistent Variable results good_crystals Good Crystals outcome->good_crystals Success sol_oil Dilute Solution Slower Cooling Change Solvent oil->sol_oil sol_precipitate Reduce Concentration Slower Cooling Purify Material precipitate->sol_precipitate sol_low_yield Add Anti-solvent Concentrate Solution low_yield->sol_low_yield sol_inconsistent Introduce Seeding Control Cooling Rate inconsistent->sol_inconsistent

Caption: Decision tree for troubleshooting common crystallization problems.

OptimizationWorkflow Workflow for Crystallization Temperature Optimization start Start: Purified Compound solvent_screen 1. Solvent Screening (Protocol 1) start->solvent_screen solubility 2. Determine Solubility Curve (Varying Temperatures) solvent_screen->solubility select_solvent 3. Select Optimal Solvent/Mixture solubility->select_solvent controlled_cooling 4. Controlled Cooling Experiment (Protocol 2) select_solvent->controlled_cooling seeding_step 5. Introduce Seeding (Optional, for control) controlled_cooling->seeding_step characterization 6. Crystal Characterization (PXRD, DSC, NMR) seeding_step->characterization end End: Optimized Protocol characterization->end

Caption: Experimental workflow for optimizing crystallization temperature.

References

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(4-(tert-Butyl)phenyl)thiazol-2-amine. Retrieved from [Link]

  • Chayen, N. E., et al. (2006). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 15(7), 1799-1804. Retrieved from [Link]

  • Meundaeng, N., et al. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry, 41(7), 827-835. Retrieved from [Link]

  • MDPI. (2020). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 10(7), 585. Retrieved from [Link]

  • ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design, 20(10), 6972-6999. Retrieved from [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

  • NIH. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • IUCr Journals. (2020). Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. Acta Crystallographica Section F, 76(6), 263-272. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycling Temperature Strategy: A Method to Improve the Efficiency of Crystallization Condition Screening of Proteins. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
  • MDPI. (2019). Choosing the Method of Crystallization to Obtain Optimal Results. Crystals, 9(2), 112. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for the synthesis and derivatization of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (CAS: 101853-12-7) [2]. This specific heterocyclic building block presents extreme synthetic challenges. The adjacent placement of a bulky tert-butyl group at the C5 position and a phenyl ring at the C4 position creates severe steric clashing. This structural reality impedes both the de novo construction of the thiazole ring via the Hantzsch synthesis and the downstream functionalization of the C2-amine. This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic and kinetic barriers.

Diagnostic Workflow

Before altering your chemical equivalents, use the following diagnostic tree to isolate the exact point of failure in your synthesis.

Caption: Troubleshooting workflow for low-yield synthesis of sterically hindered thiazoles.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine consistently under 15% using standard ethanol reflux conditions? A1: The standard Hantzsch thiazole synthesis relies on the condensation of an


-haloketone (in this case, 2-bromo-3,3-dimethyl-1-phenylbutan-1-one) with thiourea. The failure under standard reflux is driven by two causal factors:
  • Kinetic Shielding: The bulky tert-butyl group adjacent to the

    
    -carbon severely restricts the trajectory of the initial nucleophilic 
    
    
    
    attack by the thiourea sulfur.
  • Thermodynamic Strain: Even if the acyclic thioether intermediate forms, the subsequent intramolecular cyclodehydration requires forcing the C4-phenyl and C5-tert-butyl groups into a planar, adjacent conformation. This introduces massive steric strain, raising the activation energy barrier far beyond what standard thermal heating (78 °C in ethanol) can reliably overcome [1].

Solution: Transition to . Microwave irradiation provides rapid, uniform dielectric heating that effectively overcomes the high activation energy barrier of the sterically demanding cyclization step, drastically reducing reaction times and improving yields [3].

Q2: I am attempting N-acylation of the C2-amine to create a derivative, but the reaction stalls and I only recover starting material. How can I force this reaction? A2: The exocyclic amine at the C2 position of a thiazole is inherently less nucleophilic than a standard aliphatic amine due to the electron-withdrawing nature of the heteroaromatic ring. In 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, this is exacerbated by the extreme steric bulk at C4 and C5, which restricts the rotational freedom of the entire molecule and physically shields the amine from approaching electrophiles.

Solution: Standard acid anhydrides will not work. You must use highly reactive acyl chlorides combined with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the acyl chloride to form a highly reactive, sterically accessible acylpyridinium intermediate. Alternatively, use a strong, non-nucleophilic base like Sodium Hydride (NaH) to deprotonate the C2-amine, converting it into a highly nucleophilic amide anion prior to adding the electrophile.

Caption: Reaction pathway highlighting the high-energy cyclization step due to steric strain.

Quantitative Data: Method Comparison

The following table summarizes the quantitative differences between synthetic approaches for generating sterically hindered 2-aminothiazoles.

Synthesis MethodSolventTemperatureTimeAverage YieldPrimary Impurity Profile
Conventional Reflux Ethanol78 °C24 - 48 h< 15%Unreacted SM, Acyclic thioether
Acid-Catalyzed EtOH / HCl80 °C12 h~ 40%2-imino-2,3-dihydrothiazole isomers
Microwave Irradiation Ethanol120 °C30 min> 80%Minimal (Trace SM)

Data synthesized from comparative multicomponent reaction studies [4].

Self-Validating Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol is engineered to overcome the steric hindrance of the 4-phenyl and 5-tert-butyl groups while providing built-in validation steps to ensure product integrity.

Materials:

  • 2-bromo-3,3-dimethyl-1-phenylbutan-1-one (1.0 equiv, 1.0 mmol)

  • Thiourea (1.2 equiv, 1.2 mmol)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL heavy-walled microwave synthesis vial equipped with a magnetic stir bar, add 2-bromo-3,3-dimethyl-1-phenylbutan-1-one and thiourea.

  • Solvation: Add 5.0 mL of absolute ethanol. Seal the vial with a Teflon-lined crimp cap.

    • Causality: Ethanol stabilizes the polar transition state during the initial

      
       attack without causing the thermal degradation seen in higher-boiling solvents.
      
  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C, 300 W maximum power, and a hold time of 30 minutes with continuous high-speed stirring.

  • Validation Check 1 (Reaction Monitoring): Allow the vial to cool to room temperature. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: You should observe the disappearance of the starting mass and the appearance of the target mass (

      
      ). If the acyclic intermediate (
      
      
      
      ) remains the major peak, resubmit to microwave irradiation for an additional 15 minutes.
  • Workup & Purification: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Suspend the crude residue in 15 mL of 1M HCl to dissolve the target 2-aminothiazole as its hydrochloride salt, leaving unreacted ketone behind. Wash the aqueous layer with diethyl ether (

    
     mL).
    
  • Isolation: Basify the aqueous layer with saturated aqueous

    
     until pH 8 is reached, precipitating the free base. Extract with ethyl acetate (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate to yield pure 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.
References
  • PLOS ONE. "Novel thiazole derivatives as effective anti-cancer agents... Microwave-assisted one-pot three-component synthesis." PLOS ONE, 2024.[Link]

  • Beilstein Journal of Organic Chemistry. "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects." Beilstein J. Org. Chem., 2021.[Link]

Technical Support Center: Troubleshooting Sticky Precipitates in Thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist in heterocyclic chemistry, I frequently consult with researchers and drug development professionals who encounter significant purification bottlenecks during the synthesis of thiazol-2-amines (2-aminothiazoles).

While the Hantzsch thiazole condensation (reacting


-haloketones with thiourea) is the most robust method for constructing this privileged medicinal scaffold, it notoriously yields crude products that manifest as stubborn, sticky, or tar-like gums rather than manageable crystalline solids. This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to rescue and purify your target compounds.

Mechanistic Insight: Why do Thiazol-2-amines Form Gummy Precipitates?

To troubleshoot a sticky precipitate, we must first understand the causality behind its physical state. The "stickiness" is rarely due to a single failed reaction parameter; rather, it is a combination of three chemical realities:

  • Extensive Hydrogen Bonding Networks: The 2-aminothiazole core contains a potent hydrogen-bond donor (the primary amine) and multiple acceptors (the thiazole nitrogen and sulfur). This allows the molecules to form robust, three-dimensional intermolecular hydrogen-bonded networks . During rapid precipitation, solvent molecules and unreacted thiourea become trapped within this lattice, preventing proper crystallization and yielding a solvated gum.

  • Polymerization of

    
    -Haloketones: 
    
    
    
    -Haloketones are highly reactive and prone to self-condensation under the thermal conditions of the Hantzsch synthesis. These polymeric byproducts are typically heavy, non-polar, and amorphous, acting as a "glue" that coats the desired product.
  • Salt Formation and Tautomerization: The product initially forms as a hydrohalide salt (e.g., hydrobromide). If neutralization during the workup is incomplete, the mixture contains a continuum of free base and salt forms, which disrupts crystal lattice uniformity and promotes oiling out .

H Amine Primary Amine (-NH2) (H-Bond Donor) ThiazoleN Thiazole Nitrogen (H-Bond Acceptor) Amine->ThiazoleN Intermolecular H-Bond Solvent Trapped Solvent / Thiourea (Impurity Inclusion) Amine->Solvent Solvation Lattice ThiazoleS Thiazole Sulfur (Weak H-Bond Acceptor) Solvent->ThiazoleS Dipole Interaction Polymer Haloketone Polymers (Amorphous Glue) Polymer->Solvent Physical Entrapment

Logical relationship of intermolecular forces causing gummy thiazole precipitates.

Diagnostic Workflow

Before selecting a purification strategy, use the following diagnostic workflow to determine the optimal path for your specific crude mixture.

G Start Crude Reaction Mixture (Sticky/Gummy Mass) Step1 Is the mass soluble in dilute aqueous acid (1M HCl)? Start->Step1 PathA Acid-Base Extraction (Removes neutral polymers) Step1->PathA Yes PathB Trituration / Anti-Solvent (Breaks H-bond network) Step1->PathB No / Partial Step2A 1. Filter insolubles 2. Basify filtrate (NaHCO3) 3. Extract (EtOAc) PathA->Step2A Step2B 1. Suspend in cold Et2O/Hexane 2. Sonicate/Stir vigorously 3. Filter solid PathB->Step2B Charcoal Charcoal-Assisted Recrystallization (EtOH) Step2A->Charcoal Step2B->Charcoal Pure Pure 2-Aminothiazole (Crystalline Solid) Charcoal->Pure

Diagnostic workflow for resolving sticky 2-aminothiazole precipitates.

Core Troubleshooting Protocols

Note: Every protocol below is designed as a self-validating system. Success at each step is verified by a specific physical change.

Protocol A: The "Chemical Rescue" (Acid-Base Extraction)

Causality: This method leverages the inherent basicity of the 2-aminothiazole ring. By protonating the amine, the target compound becomes water-soluble, allowing for the mechanical and chemical separation of non-basic polymeric impurities (the "glue") .

Step-by-Step Methodology:

  • Dissolution: Transfer the sticky crude mass to an Erlenmeyer flask. Add 1M aqueous HCl (approx. 10 mL per gram of crude) and stir vigorously for 15-20 minutes at room temperature.

  • Filtration: Filter the acidic suspension through a tightly packed pad of Celite.

    • Validation: The unreacted

      
      -haloketone polymers and neutral tars will remain on the Celite pad. The filtrate should be a clear, albeit potentially colored, aqueous solution.
      
  • Organic Wash: Wash the acidic aqueous filtrate with diethyl ether or dichloromethane (2 x 20 mL) in a separatory funnel to remove residual organic impurities. Discard the organic washings.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous

    
     or 1M NaOH dropwise until the pH reaches 8-9.
    
    • Validation: The pure 2-aminothiazole free base will precipitate out of the aqueous solution. Because the polymeric glue has been removed, it should precipitate as a flocculent solid, not a gum.

  • Isolation: Filter the solid via a Büchner funnel, wash with ice-cold distilled water, and dry under vacuum.

Protocol B: Physical Disruption via Anti-Solvent Trituration

Causality: When acid-base extraction is unsuitable (e.g., the molecule contains acid-sensitive functional groups), trituration uses sheer mechanical force and solvent polarity differentials to disrupt the hydrogen-bonding network and extract trapped solvent/impurities .

Step-by-Step Methodology:

  • Suspension: Add a non-polar anti-solvent, typically cold diethyl ether or a 1:1 mixture of ethyl acetate/hexanes, directly to the gummy mass.

  • Mechanical Disruption: Use a heavy glass stirring rod to physically scrape and mash the gum against the side of the flask. Alternatively, place the flask in an ultrasonic bath for 10-15 minutes.

    • Validation: The ultrasonic cavitation disrupts the solvent-solute lattice, forcing the trapped impurities into the liquid phase. The gum will gradually harden, lose its tackiness, and transition into a granular powder.

  • Filtration: Once the material is free-flowing, filter via vacuum. Wash the filter cake with a small volume of ice-cold hexanes to remove any residual surface oils.

Protocol C: Charcoal-Assisted Recrystallization

Causality: Even after extraction or trituration, 2-aminothiazoles often retain a yellow/brown tint due to trace conjugated impurities. Activated charcoal provides a massive surface area to adsorb these large, highly conjugated colored impurities while leaving the smaller target molecule in solution .

Step-by-Step Methodology:

  • Dissolution: Dissolve the semi-pure solid in a minimal amount of boiling solvent (ethanol or methanol are highly recommended for 2-aminothiazoles).

  • Decolorization: Remove the flask from the heat source momentarily (to prevent boil-over) and add 5-10% w/w activated charcoal (Norit). Boil for an additional 5 minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a hot, fluted filter paper or a Celite pad to remove the charcoal.

    • Validation: The filtrate should be significantly lighter in color (often pale yellow or completely colorless).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize yield. Collect the resulting crystals by vacuum filtration.

Data Presentation: Solvent Selection Matrix

Use the following quantitative summary to select the appropriate purification technique based on your target purity and expected yield recovery.

Solvent SystemTechniqueTarget Impurity RemovedExpected Yield RecoveryExpected Purity (HPLC)
1M HCl / EtOAc Acid-Base ExtractionNeutral polymers, unreacted haloketones65 - 75%> 95%
Diethyl Ether TriturationTrapped reaction solvents, thiourea80 - 90%85 - 90%
EtOAc / Hexanes (1:1) TriturationNon-polar organic byproducts75 - 85%88 - 92%
Ethanol + Charcoal RecrystallizationColored conjugated impurities60 - 70%> 98%

/ MeOH (95:5)
Column ChromatographyStructurally similar basic byproducts50 - 60%> 99%

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiazole "oiled out" during recrystallization instead of forming crystals. What went wrong? A1: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid crystal. This usually happens because the solvent's boiling point is higher than the melting point of the impure solid, or due to a supersaturated cooling rate. Solution: Reheat the mixture until the oil dissolves, add a slightly more non-polar co-solvent (like a few drops of water if using ethanol, or hexanes if using EtOAc), and allow it to cool very slowly. Seeding the solution with a pure crystal can also force nucleation.

Q2: I performed the acid-base extraction, but my compound didn't dissolve in the 1M HCl. Why? A2: If your 2-aminothiazole has highly electron-withdrawing groups (e.g., nitro, cyano, or trifluoromethyl groups on the aromatic rings), the basicity of the amine is significantly reduced, preventing protonation by 1M HCl. Solution: You must either use a stronger acid (e.g., 3M HCl) or abandon the acid-base extraction and rely on physical trituration followed by column chromatography .

Q3: Is column chromatography viable for directly purifying sticky precipitates? A3: Direct loading of a gummy mass onto a silica column is highly discouraged. The gum will coat the silica at the top of the column, causing severe band broadening, poor resolution, and high back-pressure. Solution: Always perform a preliminary trituration or acid-base workup to obtain a solid before attempting silica gel chromatography. For elution, a gradient of Dichloromethane (


) and Methanol (up to 5%) is standard for these polar heterocycles.

References

  • F. Sánchez-Viesca et al., "Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles." Structural Chemistry. URL:[Link]

  • M. A. Al-Omar et al., "Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies." PubMed Central (PMC). URL:[Link]

  • S. K. B. et al., "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." PubMed Central (PMC). URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, a molecule of interest due to the prevalence of the 2-aminothiazole scaffold in medicinally active compounds.[1][2][3][4] We will dissect the expected spectral features, compare them with related structures, and provide a robust experimental protocol for data acquisition, all grounded in the fundamental principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl Protons (-C(CH₃)₃)~ 1.3 - 1.5Singlet (s)9H
Amine Protons (-NH₂)~ 5.0 - 7.0 (variable)Broad Singlet (br s)2H
Phenyl Protons (-C₆H₅)~ 7.2 - 7.6Multiplet (m)5H

In-Depth Rationale for Spectral Predictions

The predicted chemical shifts are rooted in the electronic environment of each proton group. The interplay of inductive effects, anisotropy, and solvent interactions dictates the final spectral appearance.

The Tert-butyl Singlet: A Shielded Stalwart

The nine equivalent protons of the tert-butyl group are expected to resonate as a sharp singlet in the upfield region of the spectrum, typically between 1.3 and 1.5 ppm.[5][6][7] This upfield shift is a consequence of the strong shielding effect from the electron-donating nature of the alkyl groups. The absence of adjacent protons results in a singlet multiplicity. In many spectra featuring a tert-butyl group, this signal is often the most intense due to the integration of nine protons.[5]

The Phenyl Multiplet: Aromatic Deshielding

The five protons on the phenyl ring will appear as a complex multiplet in the aromatic region, generally between 7.2 and 7.6 ppm.[8][9] This significant downfield shift is a result of the anisotropic effect of the ring current generated by the delocalized π-electrons of the benzene ring, which deshields the aromatic protons.[9][10] The substitution pattern on the thiazole ring will influence the precise chemical shifts and coupling patterns within this multiplet.

The Amine Protons: A Variable Signal

The two protons of the primary amine group are expected to produce a broad singlet in the range of 5.0 to 7.0 ppm.[9][11][12] The chemical shift of amine protons is notoriously variable and is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[8][12] The broadening of the signal is also a common feature resulting from quadrupole effects of the nitrogen atom and proton exchange.

Comparative Analysis with Structurally Related Thiazoles

To bolster our predictions, we can draw comparisons with the reported ¹H NMR data of similar 2-aminothiazole derivatives. For instance, the ¹H NMR spectrum of 4-phenylthiazol-2-amine in CDCl₃ shows the amine protons as a singlet at 5.97 ppm and the aromatic protons as a multiplet at 7.51 ppm.[13] Another study on 2-amino-4-arylthiazoles reports the amino group protons as a broad singlet between δ 5.04 and 5.12 ppm.[11] These values align well with our predicted ranges and provide a solid foundation for interpreting an experimental spectrum of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.

The introduction of the bulky tert-butyl group at the 5-position of the thiazole ring is expected to have a minor shielding effect on the adjacent phenyl and amine protons compared to an unsubstituted thiazole.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine into a clean, dry NMR tube.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.[12] Include a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher spectrometer:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: A range of 0-12 ppm is generally sufficient for most organic molecules.[14]

  • Number of Scans: 16 to 32 scans should provide a good signal-to-noise ratio.

  • Relaxation Delay: A 1-2 second delay between scans is typically adequate.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each peak.

Visualizing the Workflow

The following diagram illustrates the key steps in the ¹H NMR analysis of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Figure 1: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine is predicted to exhibit three key signals: a prominent singlet for the tert-butyl group, a complex multiplet for the phenyl protons, and a broad, variable singlet for the amine protons. This guide provides a comprehensive framework for both predicting and experimentally determining the spectrum of this and similar molecules. By adhering to the principles of scientific integrity and leveraging comparative data, researchers can confidently utilize ¹H NMR for the structural verification of novel compounds in their drug discovery pipelines.

References

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Puttuswamy, & Kumar, S. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemical Science International Journal, 31(4), 1-9. [Link]

  • Ortega, G., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 63(3), 265-276. [Link]

  • Kocabas, E., & Sargin, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2851-2858. [Link]

  • Gnida, P., et al. (2019). Symmetrical and unsymmetrical azomethines with thiophene core: structure–properties investigations. Journal of Materials Science: Materials in Electronics, 30, 20733-20747. [Link]

  • Agarwal, S., et al. (2019). Isolation, Identification and Quantification of Two Alkylated Phenols from Amaranthus hypochondriacus L. Leaves with Potent Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638. [Link]

  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts Guide. Scribd. [Link]

  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Hu, Y., et al. (2008). 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o549. [Link]

  • Abraham, R. J., et al. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(4), 280-290. [Link]

  • Shaker, R. M., & Abdel-Latif, E. (2010). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. Journal of Sulfur Chemistry, 31(5), 429-433. [Link]

  • Supporting Information. (n.d.). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Al-Masoudi, N. A., et al. (2018). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Global Pharma Technology, 10(09), 350-358. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • SpectraBase. (n.d.). N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4'-ethyl-4-biphenylcarboxamide. SpectraBase. [Link]

Sources

The Unmistakable Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, a deep understanding of their behavior under analytical conditions is paramount. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine , a molecule of interest due to the prevalence of the 2-aminothiazole scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established fragmentation principles of its constituent functional groups to construct a predictive model. This will be compared against the known fragmentation of related structures to provide a robust framework for its identification.

The Logic of Fragmentation: Deconstructing the Molecule

The fragmentation of a molecule in a mass spectrometer is not a random event; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[1][2] For 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, we can anticipate several key cleavage pathways based on its structure: the thiazole ring, the phenyl substituent, the tert-butyl group, and the amino group.

The molecular ion (M⁺˙) of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine is the intact molecule with one electron removed. Its mass-to-charge ratio (m/z) will be the molecular weight of the compound. The subsequent fragmentation will be a cascade of bond breakages, each telling a part of the molecule's structural story.

Predicted Fragmentation Pathways

The most likely fragmentation pathways for 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine under electron ionization are detailed below. The stability of carbocations plays a significant role, with tertiary carbocations being more stable than secondary and primary ones, often leading to more intense peaks.

The Tert-butyl Group Fragmentation: A Dominant Signature

The tert-butyl group is known to readily undergo alpha-cleavage, losing a methyl radical (•CH₃) to form a very stable tertiary carbocation.[3] This is often a dominant fragmentation pathway for molecules containing this moiety.

  • Loss of a Methyl Radical (CH₃•): The molecular ion loses a methyl group (15 Da) to form a highly stabilized ion at [M-15]⁺. This is expected to be a prominent peak in the spectrum.

Thiazole Ring Cleavage: The Heterocyclic Core

The thiazole ring, being aromatic, is relatively stable. However, under the high energy of electron ionization, it can undergo characteristic cleavages. Studies on thiazole derivatives have shown that the cleavage of the C-S and C-N bonds is a common fragmentation route.[4][5]

  • Retro-Diels-Alder (RDA)-type Fission: A concerted cleavage of two bonds in the ring can lead to the expulsion of a neutral molecule. For instance, the thiazole ring could fragment to lose acetonitrile (CH₃CN) or thioacetamide (CH₃CSNH₂), although the latter is less likely.

  • Sequential Bond Cleavage: Stepwise cleavage of the ring can also occur, leading to a variety of smaller fragments.

The Phenyl Group: A Familiar Fingerprint

The phenyl group can also undergo fragmentation, although the phenyl cation itself is a very stable species.

  • Formation of the Phenyl Cation (C₆H₅⁺): Cleavage of the bond connecting the phenyl group to the thiazole ring can generate the phenyl cation at m/z 77. This is a very common and characteristic fragment for phenyl-containing compounds.[6][7]

  • Loss of Acetylene: The phenyl cation itself can further fragment by losing acetylene (C₂H₂) to give a fragment at m/z 51.[8]

The Amino Group Influence

The 2-amino group will influence the fragmentation pattern, primarily by stabilizing adjacent positive charges through resonance. Alpha-cleavage adjacent to the C-N bond is a common fragmentation pathway in amines.[9]

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagram outlines the key bond cleavages and the resulting fragment ions.

Fragmentation_Pattern M Molecular Ion (M⁺˙) 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine M_minus_15 [M-15]⁺ Loss of •CH₃ M->M_minus_15 - •CH₃ m_z_77 [C₆H₅]⁺ m/z 77 M->m_z_77 - C₇H₁₂N₂S• Thiazole_fragment Thiazole Ring Fragments M->Thiazole_fragment Ring Cleavage m_z_51 [C₄H₃]⁺ m/z 51 m_z_77->m_z_51 - C₂H₂

Caption: Predicted major fragmentation pathways for 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Comparative Analysis: Learning from Analogs

To build confidence in our predicted fragmentation, we can compare it to the known mass spectra of structurally similar compounds. For instance, the mass spectrum of 2-amino-4-phenylthiazole would provide valuable insight into the fragmentation of the core heterocyclic structure without the influence of the tert-butyl group.[10] Similarly, the fragmentation of tert-butylbenzene would highlight the characteristic loss of a methyl group.[3]

Compound Key Fragments (m/z) Interpretation
5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (Predicted) [M]⁺˙, [M-15]⁺, 77Molecular ion, Loss of methyl radical, Phenyl cation
2-Amino-4-phenylthiazole 176 (M⁺˙), 134, 106, 77Molecular ion, fragments from thiazole ring cleavage, Phenyl cation[10]
tert-Butylbenzene 134 (M⁺˙), 119, 91Molecular ion, Loss of methyl radical, Tropylium ion[3]

This comparative approach allows us to see that the predicted fragmentation of our target molecule is a logical combination of the fragmentation patterns of its constituent parts. The presence of a strong [M-15]⁺ peak would be a key indicator of the tert-butyl group, while the m/z 77 peak would confirm the phenyl substituent.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.

I. Sample Preparation
  • Ensure the 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine sample is of high purity to avoid interference from impurities.

  • No specific sample preparation is typically required for solid samples introduced via a direct insertion probe.

II. Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements, which can aid in determining the elemental composition of fragments.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.

  • Sample Introduction: Direct Insertion Probe (DIP) for solid samples. The probe should be heated gradually to ensure a steady introduction of the sample into the ion source.

  • Mass Range: Scan from m/z 40 to a value sufficiently above the expected molecular weight (e.g., m/z 300).

  • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

III. Data Analysis
  • Identify the molecular ion peak (M⁺˙).

  • Identify the base peak (the most intense peak in the spectrum).

  • Analyze the major fragment ions and propose structures for each based on the predicted fragmentation pathways.

  • Compare the obtained spectrum with the predicted fragmentation pattern and with mass spectral libraries if available.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental validation of the fragmentation pattern.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep High Purity Sample MS EI-MS at 70 eV Prep->MS Analysis Identify M⁺˙ and Fragments MS->Analysis Comparison Compare with Prediction Analysis->Comparison Structure Structural Confirmation Comparison->Structure

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion

The predictive analysis of the mass spectrometry fragmentation pattern of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, based on fundamental principles and comparison with related structures, provides a powerful tool for its identification and structural confirmation. The expected dominant loss of a methyl radical from the tert-butyl group, coupled with the characteristic phenyl cation and thiazole ring fragments, creates a unique spectral fingerprint. This guide serves as a valuable resource for researchers, enabling them to anticipate and interpret the mass spectral data of this and similar heterocyclic compounds, thereby accelerating their research and development efforts.

References

  • AIP Publishing. Mass‐Spectral Fragmentation of Phenyl‐n‐Alkanes. [Link]

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). electron ionisation mass spectra of some sulphonylhydrazinothiazoles.
  • Kusano, K., Zaitsu, K., & Tsuchihashi, H. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32. [Link]

  • Giorgi, G., Pizzini, S., & Salvini, L. (2001). Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds. Journal of Mass Spectrometry, 36(7), 754–759. [Link]

  • Palibroda, N., Moldovan, Z., & Pamula, A. (n.d.).
  • Giorgi, G., Salvini, L., Attanasi, O. A., Guidi, B., & Santeusanio, S. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 37(2), 169–178. [Link]

  • Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. (2025, August 9). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram. [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

Sources

Comparing bioactivity of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine vs 2-aminothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Scaffold: A Technical Comparison of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine and 2-Aminothiazole

As a Senior Application Scientist in drug discovery, I frequently observe a critical transition in hit-to-lead optimization: the evolution of a promiscuous core scaffold into a highly targeted, sterically locked inhibitor. This guide provides an in-depth technical comparison between the fundamental 2-aminothiazole scaffold and its highly substituted derivative, 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine , detailing how specific structural modifications dictate mechanistic divergence, bioactivity, and the experimental protocols required to validate them.

Structural and Mechanistic Divergence

The unsubstituted 2-aminothiazole is a cornerstone heterocyclic pharmacophore used extensively as a precursor for synthesizing a vast array of biologically active molecules, including antimicrobials, anti-inflammatories, and anticancer agents[1]. Because of its low molecular weight and high aqueous solubility, it acts primarily as a fragment-level binder. It relies on hydrogen-bonding capacity (via the primary amine and ring nitrogen) but lacks the structural complexity to outcompete natural substrates in deep protein pockets[2].

Conversely, 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine represents a mature, highly functionalized lead compound. The structural additions fundamentally alter its pharmacology:

  • 4-Phenyl Substitution: The introduction of the phenyl ring provides critical aromaticity, enabling robust

    
     stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) that line the active sites of targets like estrogen receptors (ER-
    
    
    
    ) in breast cancer models[3].
  • 5-Tert-butyl Substitution: The massive hydrophobic bulk of the tert-butyl group acts as a steric anchor. It forces the molecule into a rigid conformation and drives deep Van der Waals interactions within hydrophobic clefts, significantly increasing the residence time of the drug-target complex. This mechanism is particularly effective in inhibiting cholinesterases (AChE) and preventing amyloid-

    
     aggregation in Alzheimer's disease models[4].
    

Pathway cluster_0 Scaffold Evolution A 2-Aminothiazole (Core Scaffold) B 4-Phenyl Group (π-π Stacking) A->B Substitution C 5-Tert-butyl Group (Hydrophobic Anchor) A->C Substitution D 5-Tert-butyl-4-phenyl- 1,3-thiazol-2-amine B->D C->D E Kinase ATP Pocket (Target Binding) D->E High Affinity Binding (Steric Lock) F AChE Peripheral Site (Target Binding) D->F Aβ Aggregation Inhibition

Figure 1: Structural substitutions on 2-aminothiazole core driving specific target engagement.

Comparative Bioactivity Profiles

To understand the practical implications of these structural differences, we must look at their quantitative bioactivity metrics. The table below summarizes how the addition of the phenyl and tert-butyl groups shifts the molecule from a broad-spectrum precursor to a targeted therapeutic agent[3][4][5].

Property / Metric2-Aminothiazole (Core)5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine
Primary Role Fragment / Synthetic PrecursorTargeted Inhibitor / Lead Compound
Molecular Weight 100.14 g/mol 232.35 g/mol
Lipophilicity (LogP) Low (~0.5)High (~3.5 - 4.0)
Target Specificity Broad / Non-specificKinases, AChE, ER-

Typical IC50 Range > 100 µM (Weak/Inactive alone)Low nanomolar to low micromolar
Aqueous Solubility HighLow (Requires DMSO formulation)

Self-Validating Experimental Methodologies

When transitioning from testing a highly soluble core to a lipophilic substituted derivative, assay conditions must be rigorously adapted. The high LogP of the tert-butyl derivative makes it prone to colloidal aggregation in aqueous buffers, which can sequester the enzyme and yield false-positive inhibition. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow step1 Step 1: Formulation Dissolve in 100% DMSO (Address Lipophilicity) step2 Step 2: Pre-Incubation Enzyme + Compound (Equilibrium Binding) step1->step2 step3 Step 3: Initiation Add ATP @ Km + Substrate (Competitive Assay) step2->step3 step4 Step 4: Detection Luminescent ADP Readout (Z'-factor Validation) step3->step4

Figure 2: Self-validating high-throughput kinase assay workflow for lipophilic inhibitors.

Protocol A: In Vitro Kinase/AChE Inhibition Assay

Objective: Determine the true competitive IC50 of the compounds while controlling for lipophilicity-induced artifacts.

  • Compound Formulation: Dissolve 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine in 100% molecular-grade DMSO to create a 10 mM stock. Causality: The bulky hydrophobic groups drastically reduce aqueous solubility. Direct dilution into aqueous buffer without a DMSO intermediate will cause precipitation.

  • Serial Dilution & Buffer Prep: Prepare a 10-point, 3-fold serial dilution in an assay buffer containing 0.01% Tween-20 or CHAPS. Causality: The inclusion of a non-ionic detergent prevents the lipophilic compound from forming colloidal aggregates that non-specifically inhibit the enzyme. Keep final DMSO concentration strictly at 1% to prevent solvent-induced enzyme denaturation.

  • Thermodynamic Pre-Incubation: Add the target enzyme (e.g., 1 nM final concentration) to the compound plates and incubate for 15–30 minutes at room temperature. Causality: Bulky molecules with massive steric anchors (like the tert-butyl group) often exhibit slower binding on-rates. Pre-incubation allows the system to reach thermodynamic equilibrium before introducing the highly abundant natural substrate.

  • Reaction Initiation: Add the substrate (e.g., ATP for kinases, acetylthiocholine for AChE) exactly at its apparent

    
     value. Causality: Running the assay at 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors binding in the active site.
  • Self-Validation (Z'-factor): Calculate the Z'-factor using a vehicle control (1% DMSO, maximum activity) and a no-enzyme control (maximum inhibition). The assay is only valid if

    
    , proving the signal window is statistically robust against background noise.
    
Protocol B: Cellular Viability Assay (MTT)

Objective: Evaluate the translation of biochemical inhibition to cellular efficacy (e.g., in breast cancer cell lines)[3].

  • Cell Seeding: Seed target cells (e.g., MCF-7) at

    
     cells/well in a 96-well plate and incubate overnight.
    
  • Treatment: Treat cells with a concentration gradient of the compounds. Self-Validation Step: Include a vehicle control well containing the exact concentration of DMSO used in the highest drug dose (e.g., 0.5% DMSO). Causality: This proves that observed cytotoxicity is driven by the pharmacophore's target engagement, not by solvent toxicity.

  • Metabolic Readout: After 72 hours, add MTT reagent. Viable cells will reduce MTT to insoluble purple formazan via mitochondrial reductases. Solubilize the formazan and read absorbance at 570 nm.

References

1.1 - researchgate.net 2.5 - nih.gov 3.2 - nih.gov 4.3 - nih.gov 5.4 - tandfonline.com

Sources

Advanced Crystal Structure Determination of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The structural characterization of highly substituted thiazole derivatives is a critical bottleneck in rational drug design and materials science. 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (CAS 101853-12-7) presents a unique crystallographic challenge: the steric clash between the bulky C5 tert-butyl group and the C4 phenyl ring disrupts the inherent planarity of the thiazole core. This steric hindrance directly impacts the intermolecular hydrogen-bonding networks (N–H···N and N–H···O) that typically drive the crystallization of 2-aminothiazoles[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical modalities available for determining the crystal structure of this specific compound. We will dissect the causality behind experimental choices, focusing on how to overcome the rotational disorder of the tert-butyl group to achieve a high-resolution structural model.

Analytical Modalities: A Performance Comparison

When approaching the crystal structure determination of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, researchers must choose between Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and emerging techniques like Microcrystal Electron Diffraction (MicroED).

Because the tert-butyl group exhibits high thermal motion at room temperature, the chosen method must provide sufficient resolution to model this disorder accurately.

Table 1: Performance Comparison of Diffraction Modalities for Substituted Thiazoles
ModalitySample RequirementResolution LimitTert-Butyl Disorder HandlingPrimary Use Case
SC-XRD (In-house) Single crystal > 50 µm~0.75 ÅExcellent (at 120 K)Gold standard for absolute configuration and precise H-bond mapping.
Synchrotron SC-XRD Single crystal 5–20 µm< 0.60 ÅSuperiorWhen only micro-crystals can be grown due to steric packing issues.
PXRD (Rietveld) Bulk powder (~10 mg)~1.50 ÅPoorBulk phase purity verification and polymorph screening.
MicroED Nano-crystals (< 1 µm)~0.85 ÅModerateWhen crystallization yields only nanocrystalline precipitates.

Analysis: For de novo structure determination of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, In-house SC-XRD at cryogenic temperatures remains the optimal choice. PXRD is insufficient for resolving the specific torsional angles between the phenyl ring and the thiazole core, while Synchrotron time is often cost-prohibitive for routine building blocks.

Crystallographic Workflow & Logical Architecture

The following diagram illustrates the self-validating workflow required to isolate and solve the structure of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, ensuring that data integrity is maintained from synthesis to final refinement.

XRD_Workflow A Compound Purification (>99% Purity) B Slow Evaporation Crystallization (Acetone/EtOH) A->B Removes impurities C Optical Validation (Polarized Light Microscopy) B->C Harvest crystals D SC-XRD Data Collection (Cu Kα, 120 K) C->D Select non-twinned crystal E Data Reduction & Integration (CrysAlisPro) D->E Raw diffraction frames F Structure Solution (SHELXT) E->F R-int < 0.05 G Anisotropic Refinement (SHELXL) F->G Initial phase model H Final CIF Generation (R1 < 0.05) G->H Model validation

Workflow for SC-XRD determination of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol described here operates as a self-validating system. The causality behind each step is explicitly defined to prevent downstream refinement failures.

Protocol A: Targeted Crystallization via Slow Evaporation

The bulky nature of the tert-butyl group often leads to rapid precipitation rather than ordered crystallization. We must control the thermodynamics of nucleation.

  • Solvent Selection: Dissolve 20 mg of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine in 2 mL of an acetone/ethanol mixture (1:1 v/v).

    • Causality: Acetone provides optimal solubility, while ethanol acts as a hydrogen-bond competitor, slowing down the self-assembly of the 2-aminothiazole dimers[2]. This controlled kinetic environment allows the bulky tert-butyl groups to pack efficiently without inducing defects.

  • Vapor Diffusion Setup: Place the vial inside a larger beaker containing 5 mL of pentane (anti-solvent). Seal the outer beaker.

  • Incubation: Store at 4 °C for 72 hours.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, favoring the formation of fewer, larger single crystals over microcrystalline powder.

  • Self-Validation Check: Examine the harvested crystals under a polarized light microscope. A sharp, uniform extinction when the polarizer is rotated validates that the crystal is a single domain and not a twinned aggregate.

Protocol B: Cryogenic Data Collection and Refinement

Data collection at room temperature will result in severe thermal smearing of the tert-butyl methyl carbons, making it impossible to accurately determine bond lengths.

  • Crystal Mounting: Coat the selected crystal (approx. 0.15 × 0.10 × 0.10 mm) in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Cryogenic Freezing: Immediately transfer the loop to the diffractometer equipped with a nitrogen cryostream set to 120 K.

    • Causality: Flash-cooling to 120 K "freezes out" the rotational degrees of freedom of the tert-butyl group. The Paratone oil solidifies, acting as a rigid matrix that prevents ice formation and holds the crystal steady[2].

  • Data Collection: Utilize a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å).

    • Causality: Cu Kα radiation provides stronger diffraction intensities for light-atom (C, H, N, S) organic molecules compared to Mo Kα, which is critical for resolving the absolute structure if the crystal crystallizes in a non-centrosymmetric space group.

  • Data Reduction Validation: After the initial screening frames, evaluate the internal agreement factor (

    
    ).
    
    • Self-Validation: If

      
      , the crystal quality is sufficient. Proceed with the full sphere data collection. If 
      
      
      
      , the crystal is likely twinned or cracked; abort and mount a new crystal.
  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[3].
    
    • Causality: Apply anisotropic displacement parameters to all non-hydrogen atoms. The hydrogen atoms of the 2-amine group should be located from the difference Fourier map and refined freely to accurately map the N–H···N hydrogen-bonding synthons characteristic of 4-phenylthiazol-2-amines[4].

Mechanistic Insights: Structural Expectations

Based on crystallographic data from closely related 4-phenylthiazol-2-amine derivatives[2], the crystal structure of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine is expected to exhibit the following features:

  • Torsional Strain: Unlike unsubstituted 4-phenylthiazol-2-amine, which can achieve near-coplanarity between the phenyl and thiazole rings to maximize

    
    -conjugation, the C5 tert-butyl group will force the C4 phenyl ring to twist out of plane (expected dihedral angle > 45°).
    
  • Supramolecular Synthons: The primary driving force for crystal packing will be

    
     hydrogen-bonded dimers formed between the primary amine donor and the thiazole nitrogen acceptor of an adjacent molecule[1].
    
  • Packing Density: The bulky tert-butyl group will likely lower the overall packing efficiency (calculated density

    
    ) compared to less substituted analogs.
    

References

  • SSRN. "Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity". SSRN Electronic Journal. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate". Acta Crystallographica Section E. Available at:[Link]

  • PubChem. "2-Amino-4-phenylthiazole | C9H8N2S". National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides". Molbank. Available at:[Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 2-Aminothiazole Chromophore

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of biological activities.[1] The electronic absorption properties of these compounds, characterized by UV-Vis spectroscopy, are of fundamental importance. They provide insights into the electronic transitions within the molecule, which can be influenced by substitution patterns and the solvent environment. Understanding the UV-Vis absorption maxima (λmax) is critical for quantitative analysis, purity assessment, and studying drug-target interactions.

The core chromophore in the target molecule is the 4-phenyl-1,3-thiazol-2-amine system. The conjugation between the phenyl ring and the thiazole ring is expected to give rise to characteristic absorption bands in the UV region. The introduction of substituents can modulate the energy of these electronic transitions, leading to shifts in the absorption maxima.

Predicted UV-Vis Absorption and Comparative Analysis

While a publication details the synthesis and general spectral characterization of the parent compound, 4-phenylthiazol-2-amine, it does not specify the λmax value in its UV-Vis analysis conducted in Dimethylformamide (DMF).[2] However, data from related 2-aminothiazole derivatives can provide a predictive framework. For instance, a patent for other 2-aminothiazole derivatives reports UV absorption maxima in methanol at approximately 230 nm and 270 nm.[3]

Table 1: Predicted and Comparative UV-Vis Absorption Data

CompoundSubstituentsSolventPredicted λmax (nm)Rationale/Reference
5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine 5-tert-butylCommon UV solvents (e.g., Ethanol, Acetonitrile)~270 - 285Predicted based on the 4-phenyl-1,3-thiazol-2-amine core with an expected slight bathochromic shift due to the electron-donating tert-butyl group.
4-Phenyl-1,3-thiazol-2-amineNone (Parent Compound)DMFNot explicitly stated, but expected in the mid-UV range.[2]The conjugated phenyl and aminothiazole system forms the primary chromophore.
Other 2-Aminothiazole DerivativesVariousMethanol230.0, 269.9Provides a baseline for the absorption of the 2-aminothiazole core with different substitution patterns.[3]
The Influence of the 5-Tert-butyl Group

The tert-butyl group at the 5-position of the thiazole ring is an alkyl group, which is known to be a weak electron-donating group through an inductive effect and hyperconjugation. This electron donation to the conjugated system of the 4-phenyl-1,3-thiazol-2-amine core is expected to slightly decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a small bathochromic (red) shift in the absorption maximum is anticipated compared to the unsubstituted 4-phenyl-1,3-thiazol-2-amine. The steric bulk of the tert-butyl group is unlikely to cause significant disruption to the planarity of the phenyl-thiazole system, thus its electronic effect should be the primary influencer of the spectral shift.

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically determine the UV-Vis absorption maxima of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine, the following detailed protocol is recommended. This procedure is designed to ensure accuracy, reproducibility, and validation of the obtained data.

Materials and Instrumentation
  • Compound: 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine (purity >98%)

  • Solvent: Spectroscopic grade ethanol (or other suitable solvent like acetonitrile or methanol)

  • Instrumentation: Double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched 1 cm path length quartz cuvettes

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve the compound in 100 mL of spectroscopic grade ethanol in a volumetric flask to create a stock solution. This provides a concentration of approximately 0.1 mg/mL.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. A typical range would be from 1 µg/mL to 20 µg/mL. This is crucial for determining the molar absorptivity and ensuring the measurements fall within the linear range of the instrument's detector.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the scanning range from 200 nm to 400 nm.

    • Fill both the sample and reference cuvettes with the spectroscopic grade ethanol.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract the absorbance of the solvent.

  • Spectral Measurement:

    • Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for each of the working solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Record the absorbance value at the λmax for each concentration.

    • To validate the data according to the Beer-Lambert Law, plot a calibration curve of absorbance versus concentration. The plot should be linear with a high correlation coefficient (R² > 0.99).

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the UV-Vis absorption characteristics.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound dissolve 2. Prepare Stock Solution weigh->dissolve dilute 3. Prepare Working Solutions dissolve->dilute setup 4. Instrument Setup dilute->setup Transfer Samples blank 5. Baseline Correction setup->blank scan 6. Scan Samples blank->scan find_lambda 7. Identify λmax scan->find_lambda Obtain Spectra beer_plot 8. Beer-Lambert Plot find_lambda->beer_plot calc_epsilon 9. Calculate Molar Absorptivity beer_plot->calc_epsilon

Caption: Workflow for UV-Vis analysis.

Conclusion

This guide provides a predictive and comparative framework for understanding the UV-Vis absorption characteristics of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine. Based on the analysis of its core structure and the electronic effects of the tert-butyl substituent, an absorption maximum is anticipated in the 270-285 nm range. To confirm this and fully characterize the compound, the detailed experimental protocol provided should be followed. This will enable researchers to obtain reliable and accurate spectroscopic data essential for further development and application of this and related 2-aminothiazole derivatives.

References

  • Rovin, Dharmendra Kumar, and Vikas Kumar. "Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine." INTERNATIONAL JOURNAL OF APPLIED SCIENCE AND TECHNOLOGY, vol. 6, no. 1, 2023. [Link]

  • "2-aminothiazole derivative, preparation method, and use.
  • Asif, Mohammad. "Recent developments and biological activities of 2-aminothiazole derivatives." Acta Chim Slov, vol. 65, no. 1, 2018, pp. 1-22. [Link]

Sources

Safety Operating Guide

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide outlines the operational handling and disposal protocols for 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine (CAS: 101853-12-7). Designed for researchers and drug development professionals, this guide synthesizes chemical properties with environmental health and safety (EHS) mandates to establish a self-validating system for laboratory waste management.

Chemical Profile and Hazard Causality

To design an effective disposal protocol, it is critical to understand the physicochemical properties and hazard profile of the target compound. 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic building block frequently utilized in medicinal chemistry.

The compound contains both nitrogen and sulfur heteroatoms within its thiazole ring, alongside a bulky tert-butyl group and a phenyl ring. This structure dictates its combustion byproducts and environmental persistence, directly informing our disposal strategy.

Table 1: Physicochemical and Hazard Summary

Property / MetricValue / DescriptionOperational Implication
CAS Number 101853-12-7Unique identifier for waste tracking.
Molecular Formula ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Combustion yields

and

gases.
Molecular Weight 232.35 g/mol Requires precise mass tracking for inventory.
GHS Hazard Statements H302, H315, H319, H335Necessitates strict PPE and containment.
Physical State Solid (typically powder)High risk of aerosolization during transfer.

Causality Insight: The presence of H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) mandates that all handling and waste transfer operations occur within a certified chemical fume hood. Furthermore, because the molecule contains sulfur and nitrogen, standard landfill disposal or drain discharging is strictly prohibited; microbial degradation is insufficient, and environmental contamination is highly probable.

Operational Waste Management Plan

The following step-by-step methodology ensures compliance with standard laboratory EHS regulations (e.g., EPA/RCRA guidelines in the US, or equivalent international standards).

Phase 1: Segregation and Containment
  • Determine the Waste Matrix: Identify whether the waste is pure solid (e.g., expired reagent, spilled powder) or dissolved in a solvent matrix (e.g., reaction mother liquor, HPLC effluent).

  • Select Compatible Containment:

    • Solid Waste: Use high-density polyethylene (HDPE) wide-mouth jars or amber glass bottles. Do not use bags, as the rigid edges of crystalline forms may puncture thin plastics.

    • Liquid Waste: If dissolved in organic solvents (e.g., DCM, EtOAc, DMSO), transfer to a dedicated, chemically compatible solvent waste carboy (typically PTFE or HDPE).

  • Chemical Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides). Amines and thiazoles can react exothermically with strong oxidizing agents, potentially leading to container rupture.

Phase 2: Labeling and Storage
  • Apply GHS-Compliant Labels: Immediately label the container with "Hazardous Waste."

  • Detail the Composition: Explicitly write "5-tert-butyl-4-phenyl-1,3-thiazol-2-amine" and list the specific solvent matrix if applicable. Avoid abbreviations.

  • Indicate Hazards: Check the boxes for "Toxic" and "Irritant" on the waste label.

  • Satellite Accumulation: Store the sealed waste container in a designated secondary containment tray within a ventilated satellite accumulation area. Keep away from direct sunlight and heat sources.

Phase 3: Final Disposal (Incineration)
  • Transfer to EHS: Coordinate with your institutional EHS department or a licensed commercial hazardous waste vendor.

  • Incineration Protocol: The only acceptable method of final destruction for this compound is high-temperature chemical incineration .

    • Mechanistic Requirement: The incinerator must be equipped with an afterburner and alkaline gas scrubbers. The primary combustion of

      
       will generate toxic nitrogen oxides (
      
      
      
      ) and sulfur oxides (
      
      
      ). The scrubbers are required to neutralize these acidic gases before atmospheric release, ensuring environmental compliance.

Spill Response and Decontamination Protocol

In the event of a localized spill during waste transfer, execute the following self-validating protocol:

  • Don PPE: Ensure nitrile gloves, safety goggles, and a lab coat are worn. If the spill is outside a fume hood, a fitted N95 or P100 respirator is required due to H335 (respiratory irritation).

  • Solid Spills: Do not sweep dry, as this aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a low-volatility solvent like isopropanol) to suppress dust.

  • Collection: Carefully scoop the damp matrix using a non-sparking tool and place it into a solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by an alcohol wipe (ethanol or isopropanol) to remove any residual organic traces. Dispose of all contaminated wipes as solid hazardous waste.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 5-tert-Butyl-4-phenyl-1,3-thiazol-2-amine CheckState Determine Physical Matrix Start->CheckState SolidWaste Solid Waste (Powder/Crystals/Spill Debris) CheckState->SolidWaste LiquidWaste Liquid Waste (Dissolved in Organic Solvent) CheckState->LiquidWaste SolidContainer Place in HDPE/Glass Solid Waste Container SolidWaste->SolidContainer LiquidContainer Place in Compatible Solvent Waste Carboy LiquidWaste->LiquidContainer Labeling Label: Hazardous Waste (Toxic/Irritant, H302, H315, H319, H335) SolidContainer->Labeling LiquidContainer->Labeling Incineration Licensed Chemical Incineration (Requires NOx/SOx alkaline scrubbers) Labeling->Incineration

Operational workflow for the segregation, containment, and final destruction of thiazol-2-amine waste.

References

  • Chemikart. "5-(Tert-butyl)-4-phenylthiazol-2-amine Hazard Profile". Chemikart. Available at: [Link]

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